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  • Product: 3-Fluoro-5-methoxypyridin-2-ol
  • CAS: 1227511-78-5

Core Science & Biosynthesis

Foundational

3-Fluoro-5-methoxypyridin-2-ol: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary In the landscape of contemporary drug discovery, the strategic incorporation of highly functionalized heterocyclic building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of contemporary drug discovery, the strategic incorporation of highly functionalized heterocyclic building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-Fluoro-5-methoxypyridin-2-ol (CAS: 1227511-78-5) represents a sophisticated, multi-functional intermediate[1]. By combining an electron-withdrawing fluorine atom, an electron-donating methoxy group, and a tautomerically active pyridin-2-ol core, this molecule offers orthogonal reactivity vectors.

As a Senior Application Scientist, I have observed that mastering the physicochemical nuances of this scaffold—specifically its ambident nucleophilicity and tautomeric equilibrium—is critical for its successful deployment in synthesizing peptidomimetics, kinase inhibitors, and epigenetic modulators (such as EZH2 inhibitors)[2]. This whitepaper provides a rigorous technical breakdown of the compound's properties, structural dynamics, and field-proven synthetic protocols.

Physicochemical Profiling & Structural Dynamics

The utility of 3-Fluoro-5-methoxypyridin-2-ol stems directly from its unique electronic topology. The molecule exists in a dynamic equilibrium between its aromatic pyridin-2-ol form and its keto pyridin-2(1H)-one form[3].

The Causality of Tautomerism

The position of this equilibrium is not static; it is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the surrounding solvent:

  • Protic Solvents (e.g., Water, Methanol): The pyridin-2-ol tautomer is favored due to the stabilization of the hydroxyl group via intermolecular hydrogen bonding with the solvent[3].

  • Aprotic Solvents (e.g., DMF, DMSO, Acetone): The pyridin-2(1H)-one tautomer dominates. The lack of external hydrogen bond donors forces the molecule into the highly stable lactam configuration[3].

The presence of the 3-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the ring system compared to unfunctionalized 2-hydroxypyridine. Simultaneously, the 5-methoxy group provides resonance donation (+M), creating a push-pull electronic system that enriches the electron density at the nitrogen atom in the pyridone form, making it an excellent nucleophile for targeted alkylation.

Quantitative Data Summary
PropertyValue
CAS Number 1227511-78-5
Molecular Formula C6H6FNO2
Monoisotopic Mass 143.03825 Da
SMILES COc1cnc(O)c(F)c1
InChIKey AMLBNLHNLFADJG-UHFFFAOYSA-N
Tautomeric State Pyridin-2-ol Pyridin-2(1H)-one
Primary Utility Halogen bonding, Bioisosterism, SNAr Precursor

Data corroborated by PubChemLite and EvitaChem chemical inventory specifications[4],[1].

Divergent Reactivity & Mechanistic Pathways

Because the molecule acts as an ambident nucleophile, synthetic chemists must exert thermodynamic or kinetic control to direct functionalization. The diagram below illustrates the logical relationship between solvent choice, tautomeric state, and the resulting synthetic trajectory.

G A 3-Fluoro-5-methoxypyridin-2-ol (Protic Solvents) B 3-Fluoro-5-methoxy-1H-pyridin-2-one (Aprotic Solvents) A->B Tautomeric Equilibrium (Solvent Dependent) C 2-Chloro-3-fluoro-5-methoxypyridine (SNAr Precursor) A->C POCl3, Cat. DMF, Heat (O-Activation) D N-Alkyl-3-fluoro-5-methoxypyridin-2-one (Peptidomimetic) B->D R-X, K2CO3 in DMF (N-Alkylation)

Caption: Divergent synthetic pathways dictated by tautomeric equilibrium and solvent environment.

Experimental Workflows: Field-Proven Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) behind the experimental choice.

Protocol A: Conversion to 2-Chloro-3-fluoro-5-methoxypyridine (O-Activation)

Objective: Convert the tautomeric hydroxyl group into a labile chloride leaving group to enable downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[5].

Rationale: The hydroxyl group is a poor leaving group. Phosphorus oxychloride (POCl 3​ ) acts as an electrophilic activating agent. The addition of catalytic DMF generates a Vilsmeier-Haack type intermediate, which significantly accelerates the chlorination of the pyridin-2-ol form.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with 3-Fluoro-5-methoxypyridin-2-ol (1.0 eq).

  • Reagent Addition: Add neat POCl 3​ (5.0 eq) slowly at 0 °C. Caution: POCl 3​ is highly reactive and moisture-sensitive.

  • Catalysis: Add 2-3 drops of anhydrous DMF. The solution will transition to a pale yellow color as the active Vilsmeier complex forms.

  • Heating: Attach a reflux condenser and heat the mixture to 105 °C for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar starting material ( Rf​≈0.1 ) will be fully consumed, replaced by a non-polar UV-active spot ( Rf​≈0.6 ).

  • Quenching (Critical Step): Cool the mixture to room temperature. Carefully pour the crude mixture over crushed ice to hydrolyze excess POCl 3​ . Causality: Rapid quenching prevents the formation of unwanted phosphoric acid esters and controls the violent exothermic hydrolysis.

  • Isolation: Neutralize the aqueous phase with saturated NaHCO 3​ to pH 7-8, extract with Ethyl Acetate (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Chemoselective N-Alkylation (Peptidomimetic Synthesis)

Objective: Selectively alkylate the nitrogen atom of the pyridone core to generate an amide-bond bioisostere.

Rationale: Utilizing an aprotic polar solvent (DMF) shifts the equilibrium entirely to the pyridin-2(1H)-one tautomer[3]. Potassium carbonate (K 2​ CO 3​ ) deprotonates the nitrogen, creating an ambient anion. According to Hard-Soft Acid-Base (HSAB) theory, the softer nitrogen atom preferentially attacks soft electrophiles (like alkyl iodides or bromides), resulting in high N-alkylation chemoselectivity over O-alkylation.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 3-Fluoro-5-methoxypyridin-2-ol (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered anhydrous K 2​ CO 3​ (2.0 eq). Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise.

  • Reaction: Stir at 60 °C for 12 hours. The mild heating overcomes the steric hindrance imposed by the adjacent 3-fluoro substituent.

  • Workup: Dilute the reaction with water (5x volume of DMF) to crash out the product. Causality: DMF is highly water-soluble; massive aqueous dilution forces the organic product out of solution, simplifying extraction.

  • Extraction: Extract with Dichloromethane (DCM), wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry, and concentrate.

Applications in Drug Development

The integration of the 3-Fluoro-5-methoxypyridin-2-ol scaffold into lead compounds is driven by two primary pharmacological strategies:

  • Bioisosterism and Peptidomimetics: The N-alkylated pyridin-2-one core acts as a rigidified, metabolically stable bioisostere of a cis-amide bond. This is heavily utilized in designing inhibitors for epigenetic targets, such as Enhancer of Zeste Homolog 2 (EZH2), where the pyridone oxygen acts as a critical hydrogen bond acceptor within the active site[2].

  • Halogen Bonding and Lipophilic Efficiency (LipE): The strategic placement of the fluorine atom at the 3-position serves a dual purpose. First, it lowers the basicity of the adjacent functional groups, improving membrane permeability. Second, the electron-deficient corona of the fluorine atom can engage in orthogonal halogen bonding with backbone carbonyls in target proteins, significantly boosting target affinity without a disproportionate increase in molecular weight or lipophilicity.

References

  • PubChemLite. "3-fluoro-5-methoxypyridin-2-ol (C6H6FNO2)". Université du Luxembourg.
  • Benchchem. "4-Amino-6-bromopyridin-2-ol: Reactivity of the Hydroxyl/Keto Functional Group (Pyridin-2-ol/Pyridin-2(1H)-one Tautomers)". Benchchem.
  • EvitaChem. "2-amino-N-(2,5-dichlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide - EvitaChem (Inventory: 3-Fluoro-5-methoxypyridin-2-ol)". EvitaChem.
  • Google Patents. "WO2014062733A2 - Substituted benzene compounds". Google Patents.

Sources

Exploratory

An In-depth Technical Guide to 3-Fluoro-5-methoxypyridin-2-ol (CAS 1227511-78-5)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, predicted spectroscopic charact...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, predicted spectroscopic characteristics, and potential applications of 3-Fluoro-5-methoxypyridin-2-ol. While specific experimental data for this compound is limited in publicly available literature, this document serves as a foundational resource, drawing upon established principles of organic chemistry and data from analogous structures to provide a robust framework for researchers.

Core Chemical Identity and Properties

3-Fluoro-5-methoxypyridin-2-ol is a substituted pyridine derivative. The presence of a fluorine atom, a methoxy group, and a hydroxyl group on the pyridine ring suggests a molecule with interesting electronic properties and potential for diverse chemical transformations.

Chemical Structure:

Caption: Chemical structure of 3-Fluoro-5-methoxypyridin-2-ol.

Physicochemical Data:

While experimental data is not widely available, the following table summarizes the known and predicted properties of 3-Fluoro-5-methoxypyridin-2-ol.

PropertyValueSource
CAS Number 1227511-78-5[1]
Molecular Formula C₆H₆FNO₂[1]
Molecular Weight 143.12 g/mol [1]
Monoisotopic Mass 143.03825 Da[2]
Appearance Predicted: SolidGeneral knowledge of similar compounds
Melting Point Data not available
Boiling Point Data not available
Solubility Predicted to be soluble in polar organic solvents like DMSO, DMF, and methanol.General knowledge of similar compounds
pKa Predicted to be weakly acidic due to the hydroxyl group.General knowledge of pyridinol chemistry

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. For 3-Fluoro-5-methoxypyridin-2-ol, this equilibrium is between the ol and the one tautomers.

Tautomerism cluster_0 3-Fluoro-5-methoxypyridin-2-ol (Enol form) cluster_1 3-Fluoro-5-methoxy-1H-pyridin-2-one (Keto form) Pyridinol Pyridone Pyridinol->Pyridone

Caption: Tautomeric equilibrium of 3-Fluoro-5-methoxypyridin-2-ol.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on the pyridine ring. In general, polar solvents tend to favor the more polar 2-pyridone tautomer, while nonpolar solvents favor the 2-hydroxypyridine form. In the solid state, 2-pyridone tautomers are often the predominant form due to favorable hydrogen bonding interactions.

Proposed Synthesis and Purification

Proposed Synthetic Workflow:

SynthesisWorkflow Start 2-Amino-5-methoxypyridine Step1 Fluorination (e.g., Balz-Schiemann reaction) Start->Step1 Intermediate1 2-Amino-3-fluoro-5-methoxypyridine Step1->Intermediate1 Step2 Diazotization & Hydrolysis (NaNO2, H2SO4/H2O) Intermediate1->Step2 Product 3-Fluoro-5-methoxypyridin-2-ol Step2->Product Purification Purification (Crystallization or Chromatography) Product->Purification

Caption: Proposed synthetic workflow for 3-Fluoro-5-methoxypyridin-2-ol.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Amino-3-fluoro-5-methoxypyridine

This step involves the introduction of a fluorine atom at the 3-position of the pyridine ring. A common method for this transformation is the Balz-Schiemann reaction, which proceeds via a diazonium tetrafluoroborate intermediate.

  • Diazotization: Dissolve 2-Amino-5-methoxypyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

  • Fluorination: Isolate the diazonium tetrafluoroborate salt by filtration and dry it carefully.

  • Gently heat the dry diazonium salt to induce thermal decomposition, which releases nitrogen gas and forms the desired 2-amino-3-fluoro-5-methoxypyridine.

  • Purification: The crude product can be purified by extraction and subsequent column chromatography.

Step 2: Synthesis of 3-Fluoro-5-methoxypyridin-2-ol

This transformation involves the conversion of the amino group to a hydroxyl group via a diazotization reaction followed by hydrolysis.

  • Diazotization: Dissolve 2-Amino-3-fluoro-5-methoxypyridine in an aqueous acidic solution (e.g., dilute sulfuric acid) and cool the mixture to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature, to form the diazonium salt.

  • Hydrolysis: Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding pyridinol.

  • Isolation and Purification: The product, 3-Fluoro-5-methoxypyridin-2-ol, may precipitate from the solution upon cooling or can be extracted with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Analysis (Predicted)

While experimental spectra are not available, the following are predicted spectral characteristics based on the structure of 3-Fluoro-5-methoxypyridin-2-ol and data from analogous compounds.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methoxy group.

  • Aromatic Protons: Two signals are expected in the aromatic region (typically δ 6.0-8.5 ppm). These protons will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom.

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group is expected, likely in the range of δ 3.5-4.0 ppm.

  • Hydroxyl Proton: A broad singlet for the hydroxyl proton, the chemical shift of which will be dependent on the solvent and concentration. In the pyridone tautomer, this would be an N-H proton, also appearing as a broad singlet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.

  • The chemical shifts will be influenced by the attached functional groups (F, OCH₃, OH/C=O, and the ring nitrogen).

  • The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • The carbon of the methoxy group is expected to appear around 55-60 ppm.

  • The chemical shifts of the pyridine ring carbons will provide information about the electron distribution within the ring.

Mass Spectrometry:

The mass spectrum should provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (143.12 g/mol ). High-resolution mass spectrometry would confirm the elemental composition.

  • Fragmentation Pattern: Common fragmentation pathways for such molecules could involve the loss of the methoxy group (•OCH₃ or CH₂O), a hydrogen cyanide (HCN) molecule from the pyridine ring, or a fluorine radical.

Reactivity and Potential Applications

The unique combination of functional groups in 3-Fluoro-5-methoxypyridin-2-ol makes it a potentially valuable building block in medicinal chemistry and materials science.

  • Nucleophilic Aromatic Substitution: The pyridine ring, activated by the electron-withdrawing fluorine atom, could be susceptible to nucleophilic aromatic substitution reactions.

  • Derivatization of the Hydroxyl Group: The hydroxyl group can be derivatized to form ethers, esters, or other functional groups, allowing for the synthesis of a library of related compounds.

  • Role in Drug Discovery: Substituted pyridines are a common scaffold in many biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and hydroxyl groups provide sites for hydrogen bonding interactions with biological targets. This compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

Safety and Handling

Specific toxicity data for 3-Fluoro-5-methoxypyridin-2-ol is not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • PubChemLite. 3-fluoro-5-methoxypyridin-2-ol (C6H6FNO2). Available from: [Link]

  • Eurisotop. NMR Solvent data chart. Available from: [Link]

  • NextSDS. 2-Fluoro-5-methoxypyridin-3-ol — Chemical Substance Information. Available from: [Link]

  • PubChemLite. (3-fluoro-5-methoxypyridin-2-yl)methanol (C7H8FNO2). Available from: [Link]

  • The Royal Society of Chemistry. c5sc02983j1.pdf. Available from: [Link]

  • MoNA - MassBank of North America. Available from: [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • NextSDS. 3-fluoro-5-methoxypyridin-2-amine — Chemical Substance Information. Available from: [Link]

  • Google Patents. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • MDPI. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Available from: [Link]

  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • European Patent Office. Process for the preparation of fluorinated pyridines - EP 0192287 A2. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • Google Patents. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
  • Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • PubMed. Synthesis of 5'-Thiol Functionalized Morpholino Oligo-Nucleotide and Subsequent Conjugation with IGT to Improve Delivery and Antisense Efficacy In Vitro. Available from: [Link]

  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. Available from: [Link]

  • MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available from: [Link]

  • St. Olaf College. IR Spectrum. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Purification Strategies for 3-Fluoro-5-methoxypyridin-2-ol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3-Fluoro-5-methoxypyridin-2-ol (CAS: 1227511-78-5) Physicochemical Profiling & The Tautomeric Challenge The purification...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3-Fluoro-5-methoxypyridin-2-ol (CAS: 1227511-78-5)

Physicochemical Profiling & The Tautomeric Challenge

The purification of 3-fluoro-5-methoxypyridin-2-ol requires a deep understanding of its dynamic structural chemistry. Unlike static aromatic systems, 2-hydroxypyridines exist in a continuous, solvent-dependent tautomeric equilibrium between the 2-hydroxypyridine (lactim) and the 2(1H)-pyridone (lactam) forms[1].

The Causality of Chromatographic Behavior:

  • Solvent-Dependent Tautomerism: In non-polar environments (e.g., hexanes, dichloromethane), the compound minimizes its energy by forming strongly hydrogen-bonded dimers, which leads to severe peak tailing and streaking on standard silica gel[2]. Conversely, in polar, protic solvents (e.g., water, methanol), the solvent molecules actively hydrogen-bond with the compound, breaking the dimers and shifting the equilibrium almost entirely to the monomeric 2-pyridone tautomer[3].

  • The Fluorine Effect: The introduction of a highly electronegative fluorine atom at the C3 position exerts a strong inductive pull, significantly lowering the pKa of the adjacent nitrogen/oxygen system compared to unfluorinated analogs[4]. This renders the molecule highly sensitive to mobile phase pH, requiring strict acidic buffering to prevent partial ionization during chromatography.

Understanding these mechanisms dictates that standard purification templates will fail. The protocols below are engineered specifically to manipulate this tautomerism, forcing the molecule into predictable states for high-resolution separation.

Purification Decision Matrix

To optimize yield and minimize solvent waste, the purification strategy must be dictated by the initial purity and scale of the crude material.

PurificationWorkflow Start Crude 3-Fluoro-5- methoxypyridin-2-ol Assess LC-MS / NMR Purity Assessment Start->Assess Decision Initial Purity? Assess->Decision HighPurity > 85% Purity Decision->HighPurity Yes LowPurity < 85% Purity (Isomer Impurities) Decision->LowPurity No Recryst Recrystallization (IPA / Heptane) HighPurity->Recryst Flash Flash Chromatography (Silica + 1% AcOH) LowPurity->Flash Scale > 5g PrepHPLC Prep-HPLC (C18 + 0.1% FA) LowPurity->PrepHPLC Scale < 5g Pure Pure Product (> 99% HPLC) Recryst->Pure Flash->Pure PrepHPLC->Pure

Decision matrix for the purification of 3-fluoro-5-methoxypyridin-2-ol based on crude purity.

Self-Validating Experimental Protocols

Protocol A: Dimer-Disrupting Normal Phase Flash Chromatography

Causality: Unmodified silica promotes irreversible adsorption and streaking because the 2-pyridone core acts as a powerful ditopic hydrogen bond donor and acceptor[1]. By adding 1% Acetic Acid (AcOH) to the mobile phase, the acid competitively binds to the free silanol groups on the stationary phase and disrupts the intermolecular pyridone dimers, ensuring sharp elution bands.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Pack a column with high-surface-area spherical silica gel (20–40 µm).

  • Solvent System Formulation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 ratio. Add exactly 1% (v/v) glacial acetic acid.

  • Sample Loading: Dissolve the crude 3-fluoro-5-methoxypyridin-2-ol in a minimal volume of the mobile phase. If solubility is poor, dry-load the sample onto Celite to prevent column head precipitation.

  • Elution: Run an isocratic gradient of the 95:5:1 (DCM:MeOH:AcOH) system.

  • Self-Validation Check: Prior to column loading, perform a side-by-side Thin Layer Chromatography (TLC) assessment. Plate A (developed in 95:5 DCM/MeOH) will show severe streaking. Plate B (developed in 95:5:1 DCM/MeOH/AcOH) must show a tight, circular spot. This confirms the acid modifier has successfully disrupted the dimers for your specific crude matrix.

Protocol B: Monomer-Stabilized Preparative Reversed-Phase HPLC (RP-HPLC)

Causality: RP-HPLC utilizes highly polar aqueous/organic mixtures, which forces the compound entirely into the monomeric 2-pyridone tautomer[3]. The addition of 0.1% Formic Acid (FA) suppresses the ionization of the electron-deficient lactam proton (caused by the C3-fluorine[4]), ensuring the molecule remains neutral and interacts uniformly with the C18 stationary phase.

Step-by-Step Methodology:

  • Column Selection: Utilize a C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm) capable of handling highly aqueous environments.

  • Mobile Phase Setup:

    • Solvent A: Milli-Q Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient Design: Initiate at 5% B to retain the polar pyridone. Ramp to 40% B over 20 minutes. The methoxy group provides enough lipophilicity for retention, while the fluorine ensures early elution relative to non-fluorinated analogs.

  • Detection: Monitor at 254 nm and 280 nm (capturing the conjugated pyridone chromophore).

  • Self-Validation Check: Conduct an analytical LC-MS injection using the preparative gradient. The appearance of a single, symmetrical peak with m/z 144 [M+H]+ and m/z 142 [M−H]− confirms tautomeric convergence and validates that the 0.1% formic acid concentration is sufficient to suppress ionization.

Protocol C: Polymorph-Directed Recrystallization

Causality: In the solid state, the 2-pyridone tautomer is exclusively favored, forming highly ordered helical or dimeric structures via intermolecular hydrogen bonds[2]. By dissolving the crude material in a hot, polar hydrogen-bond-donating solvent (Isopropanol) and driving precipitation with a non-polar anti-solvent (Heptane), structural impurities are systematically excluded from the rigid crystal lattice.

Step-by-Step Methodology:

  • Dissolution: Suspend the semi-pure crude (>85% purity) in Isopropanol (approx. 3 mL/g). Heat to 75°C under stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining the temperature at 75°C until the solution becomes faintly turbid. Add a few drops of Isopropanol to clear the turbidity.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature at a rate of roughly 10°C per hour. Do not agitate.

  • Harvesting: Once at room temperature, chill the flask in an ice bath for 2 hours. Filter the crystals under vacuum and wash with ice-cold Heptane.

  • Self-Validation Check: The formation of distinct, colorless needle-like crystals rather than an amorphous oil or gel validates that the correct solvent ratio and cooling rate were achieved, successfully excluding impurities from the hydrogen-bonded lattice.

Quantitative Method Comparison

To assist in selecting the most appropriate protocol for your specific drug development workflow, the quantitative performance metrics of each method are summarized below.

Purification MethodOptimal ScaleTypical Yield RecoveryFinal PurityProcessing TimePrimary Advantage
Modified Flash Chromatography 1 g – 50 g75 – 85%95 – 98%2 – 4 hoursHigh throughput for bulk crude material; removes heavy baseline impurities.
Preparative RP-HPLC 10 mg – 2 g85 – 95%> 99.5%1 – 2 hoursUnmatched resolution for closely related structural isomers.
Solvent/Anti-Solvent Recrystallization > 10 g60 – 80%> 99%12 – 24 hoursHighly scalable; completely removes trace metal and solvent impurities.

References

  • 2-Pyridone - Wikipedia Wikipedia[Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions RSC Advances[Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 3-Fluoro-5-methoxypyridin-2-ol

Introduction & Analytical Challenges Fluorinated methoxypyridines are highly valued scaffolds in drug discovery, frequently utilized in the design of CNS-active agents and PET imaging tracers due to their favorable lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

Fluorinated methoxypyridines are highly valued scaffolds in drug discovery, frequently utilized in the design of CNS-active agents and PET imaging tracers due to their favorable lipophilicity and metabolic stability[1]. The characterization of 3-Fluoro-5-methoxypyridin-2-ol presents a unique analytical challenge primarily due to its tautomeric nature.

The molecule exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. The energy difference between these two tautomers in the gas phase is minimal (approximately 3 kJ/mol)[2]. However, the equilibrium is highly sensitive to the local dielectric environment. Non-polar solvents favor the 2-hydroxypyridine form, whereas polar solvents and the solid state strongly favor the 2-pyridone form[3]. As a Senior Application Scientist, I have designed the following self-validating analytical workflows to unambiguously characterize this compound, map its tautomeric states, and ensure high-fidelity data for downstream drug development.

AnalyticalWorkflow A 3-Fluoro-5-methoxypyridin-2-ol Sample Preparation B NMR Spectroscopy (1H, 13C, 19F) A->B Solution State C HR-LC-MS (ESI+/-) A->C Mass & Fragmentation D FTIR & X-Ray (Solid State) A->D Solid State E Tautomeric State Analysis B->E F Structural Confirmation & Purity Assessment C->F D->E E->F

Caption: Workflow for the comprehensive structural characterization of 3-fluoro-5-methoxypyridin-2-ol.

Quantitative Analytical Targets

To establish a reliable baseline for characterization, all expected quantitative parameters are summarized below. These values serve as the benchmark for the self-validating protocols.

ParameterExpected ValueAnalytical TechniqueReference
Chemical Formula C₆H₆FNO₂N/A[4]
Monoisotopic Mass 143.038 DaHR-LC-MS[4]
[M+H]⁺ Adduct 144.045 m/zHR-LC-MS (ESI+)[4]
[M+Na]⁺ Adduct 166.027 m/zHR-LC-MS (ESI+)[4]
Gas Phase Energy Diff. ~3.0 kJ/molComputational / IR[2]
Lactam C=O Stretch ~1630 - 1650 cm⁻¹ATR-FTIR (Solid State)[3]

Tautomeric Equilibrium Dynamics

Understanding the tautomeric shift is critical before executing solution-state analyses. NMR spectroscopic data and UV/Vis data permit the quantitative determination of the amounts of the two tautomeric forms in different solvents[5].

Tautomerism L1 2-Hydroxypyridine Form (Lactim) Favored in Non-Polar Solvents L2 2-Pyridone Form (Lactam) Favored in Polar Solvents & Solid State L1->L2 Solvent-Dependent Proton Transfer

Caption: Solvent-dependent tautomeric equilibrium between lactim and lactam forms.

Detailed Experimental Protocols

Protocol A: Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Rationale & Causality: The ¹⁹F nucleus is highly sensitive to its local electronic environment. The tautomeric shift from the aromatic 2-hydroxypyridine to the non-aromatic 2-pyridone significantly alters the electron density at the C3 position. By acquiring spectra in both a non-polar solvent (CDCl₃) and a polar solvent (DMSO-d₆), we force the molecule into its respective lactim and lactam states[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 3-Fluoro-5-methoxypyridin-2-ol in 0.6 mL of CDCl₃ (Sample A) and another 15 mg in 0.6 mL of DMSO-d₆ (Sample B).

  • ¹H NMR Acquisition: Acquire spectra at 400 MHz or higher. Pay close attention to the highly deshielded exchangeable proton. In CDCl₃, the O-H proton typically appears broad around 10–11 ppm. In DMSO-d₆, the N-H proton of the lactam form will appear sharper around 11–12 ppm.

  • Coupling Analysis: Analyze the aromatic region. The C4 and C6 protons are meta to each other. The C4 proton will exhibit a larger ortho-coupling to the C3 fluorine (³J{HF} ≈ 8–10 Hz), whereas the C6 proton will show a smaller para-coupling (⁵J{HF} ≈ 1–2 Hz).

  • ¹⁹F NMR Acquisition: Acquire ¹⁹F spectra (with ¹H decoupling) to observe the distinct chemical shift change of the C3-fluorine between the two solvent systems.

Self-Validation Check: The integration of the methoxy protons (singlet, 3H, ~3.8 ppm) must serve as the internal quantitative reference against the two aromatic protons (1H each). If the integration ratio deviates from 3:1:1, the sample contains co-eluting impurities or has undergone degradation.

Protocol B: High-Resolution LC-MS (ESI-TOF)

Rationale & Causality: The strong electron-withdrawing inductive effect of the fluorine atom at C3 reduces the overall basicity of the adjacent pyridine nitrogen. To ensure robust ionization in positive electrospray ionization (ESI+), the mobile phase must be heavily buffered with an organic acid to force protonation.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The formic acid is non-negotiable for overcoming the fluorine-induced basicity suppression.

  • Chromatography: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% B to 95% B over 5 minutes.

  • Mass Spectrometry: Operate the TOF-MS in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

Self-Validation Check: Extract the ion chromatogram for the expected [M+H]⁺ at m/z 144.045[4]. To self-validate the assignment and rule out isobaric interference, confirm the presence of the [M+Na]⁺ sodium adduct at m/z 166.027[4]. If the mass error exceeds 5 ppm, recalibrate the TOF analyzer before proceeding.

Protocol C: Solid-State ATR-FTIR Spectroscopy

Rationale & Causality: In the solid state, 2-pyridones do not exist as monomers; instead, they form helical structures via hydrogen bonds, heavily favoring the lactam form[3]. Therefore, solid-state FTIR is the definitive method for confirming the crystalline tautomeric state without the confounding variables of solvent interaction.

Step-by-Step Methodology:

  • Background Calibration: Collect a background spectrum on the diamond ATR crystal (ambient air, 32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2–3 mg of the neat solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition & Peak Picking: Acquire the spectrum. Identify the carbonyl (C=O) stretching region and the N-H/O-H stretching regions.

Self-Validation Check: A successful scan of the pure solid will reveal a sharp, intense C=O stretch near 1630–1650 cm⁻¹ and an N-H stretch near 3100–3200 cm⁻¹. The complete absence of a sharp, free O-H stretch (>3500 cm⁻¹) validates that the solid-state material is exclusively in the 2-pyridone (lactam) form[3].

References

  • | Source: PubChem / uni.lu

  • [[5] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines]([Link]) | Source: ARKIVOC / ResearchGate

  • | Source: Wikipedia

  • [[1] Isoindolinone-Based PET Tracers for Imaging Mutant Huntingtin Aggregates]([Link]) | Source: Journal of Medicinal Chemistry (ACS Publications)

  • [[2] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit]([Link]) | Source: National Center for Biotechnology Information (PMC)

Sources

Method

Application Notes and Protocols: 3-Fluoro-5-methoxypyridin-2-ol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Substituted Pyridinols The pyridine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridinols

The pyridine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged core in drug design. Among the vast landscape of pyridine derivatives, substituted pyridin-2-ones and their tautomeric pyridin-2-ol forms are particularly valuable due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3] The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.

This guide focuses on the utility of 3-fluoro-5-methoxypyridin-2-ol (CAS 1227511-78-5) , a building block poised for significant applications in the synthesis of complex molecules. The presence of a fluorine atom at the 3-position and a methoxy group at the 5-position offers a unique combination of electronic and steric features that can be exploited in various synthetic transformations. The fluorine substituent can enhance metabolic stability and binding affinity, while the methoxy group can act as a hydrogen bond acceptor and provides a potential site for metabolic transformation.[4] Although specific experimental data for this compound is limited in publicly available literature, this document provides a comprehensive overview of its potential synthesis and reactivity based on the well-established chemistry of analogous compounds.[4][5]

Core Chemical Properties

PropertyValueSource
CAS Number 1227511-78-5[6]
Molecular Formula C₆H₆FNO₂[6]
Molecular Weight 143.12 g/mol [6]
Canonical SMILES COC1=CC(=C(C=N1)O)F[7]

Exemplary Synthesis of 3-Fluoro-5-methoxypyridin-2-ol

Protocol 1: Exemplary Synthesis of 3-Fluoro-5-methoxypyridin-2-ol

This protocol is a hypothetical pathway based on analogous transformations and may require optimization.

Step 1: Synthesis of 3-Fluoro-5-methoxypyridin-2-amine

The synthesis would likely begin with a suitable commercially available starting material, which is then elaborated to introduce the required substituents. For the purpose of this exemplary protocol, we will assume the availability of 3-fluoro-5-methoxypyridin-2-amine.

Step 2: Diazotization and Hydrolysis

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-fluoro-5-methoxypyridin-2-amine (1.0 eq) in an aqueous solution of a strong acid, such as 2 M sulfuric acid, in a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite (1.1 eq) in deionized water dropwise to the stirred solution of the aminopyridine. The rate of addition should be controlled to prevent the temperature from exceeding 5 °C.

  • Hydrolysis: After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. Then, slowly warm the mixture to room temperature and subsequently heat to 50-60 °C to facilitate the hydrolysis of the diazonium salt. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product, 3-fluoro-5-methoxypyridin-2-ol, may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract the aqueous phase with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

G cluster_0 Exemplary Synthesis Start 3-Fluoro-5-methoxypyridin-2-amine Reagents 1. H₂SO₄, H₂O, 0-5 °C 2. NaNO₂, H₂O Start->Reagents Diazotization Intermediate Diazonium Salt Intermediate Reagents->Intermediate Hydrolysis Heat (e.g., 50-60 °C) Intermediate->Hydrolysis Product 3-Fluoro-5-methoxypyridin-2-ol Hydrolysis->Product

Caption: Exemplary synthesis of 3-fluoro-5-methoxypyridin-2-ol.

Key Synthetic Transformations and Protocols

3-Fluoro-5-methoxypyridin-2-ol is a versatile building block that can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups.

O-Alkylation and O-Acylation

The hydroxyl group of 3-fluoro-5-methoxypyridin-2-ol can be readily alkylated or acylated to introduce a wide range of substituents. These reactions typically proceed under basic conditions.

Protocol 2: Exemplary O-Alkylation of 3-Fluoro-5-methoxypyridin-2-ol

This protocol is a general procedure and may require optimization for specific alkylating agents.

  • Reaction Setup: To a stirred solution of 3-fluoro-5-methoxypyridin-2-ol (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).

  • Addition of Alkylating Agent: Add the desired alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkylating agent. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.

ReagentBaseSolventTemperature (°C)Exemplary Yield (%)
Methyl IodideK₂CO₃DMF2595
Benzyl BromideCs₂CO₃Acetonitrile6092
Ethyl BromoacetateK₂CO₃Acetone5088

Note: The yields presented are hypothetical and based on typical outcomes for similar reactions.

Conversion to 2-Halo-3-fluoro-5-methoxypyridines

The pyridin-2-ol moiety can be converted to a more reactive 2-halopyridine (e.g., 2-chloro or 2-bromo), which is an excellent substrate for cross-coupling reactions.

Protocol 3: Exemplary Synthesis of 2-Chloro-3-fluoro-5-methoxypyridine

This protocol is based on standard methods for the conversion of pyridinols to chloropyridines.

  • Reaction Setup: In a fume hood, carefully add 3-fluoro-5-methoxypyridin-2-ol (1.0 eq) to phosphorus oxychloride (POCl₃, 3-5 eq) at 0 °C.

  • Reaction Conditions: Slowly warm the reaction mixture to room temperature and then heat to reflux (typically around 105-110 °C) for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 2-chloro-3-fluoro-5-methoxypyridine can be purified by distillation or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The resulting 2-halo-3-fluoro-5-methoxypyridines are valuable intermediates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of C-C and C-N bonds, respectively.[8][9]

Protocol 4: Exemplary Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-5-methoxypyridine

This protocol provides general conditions for the Suzuki-Miyaura coupling of a 2-bromopyridine derivative.[8]

  • Reaction Setup: In a Schlenk flask, combine 2-bromo-3-fluoro-5-methoxypyridine (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%), and a base such as potassium carbonate (2.0 eq) or cesium fluoride (2.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1) or toluene. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

G cluster_1 Synthetic Utility Workflow Start 3-Fluoro-5-methoxypyridin-2-ol Halogenation POCl₃ or POBr₃ Start->Halogenation Intermediate 2-Halo-3-fluoro-5-methoxypyridine Halogenation->Intermediate Suzuki Ar-B(OH)₂ Pd Catalyst, Base Intermediate->Suzuki Buchwald R₂NH Pd Catalyst, Base Intermediate->Buchwald Product_C C-C Coupled Product Suzuki->Product_C Product_N C-N Coupled Product Buchwald->Product_N

Caption: Synthetic utility of 3-fluoro-5-methoxypyridin-2-ol.

Conclusion

3-Fluoro-5-methoxypyridin-2-ol represents a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its strategic substitution pattern allows for a wide range of synthetic manipulations, providing access to novel and complex molecular architectures. While detailed experimental procedures for this specific compound are not yet widely published, the established chemistry of analogous substituted pyridines provides a strong foundation for its application in the development of new therapeutic agents and other functional materials. The exemplary protocols provided herein serve as a valuable starting point for researchers looking to incorporate this promising building block into their synthetic strategies.

References

  • G. S. S. R. L. K. C. N. V. Subbarao, "Recent Advances of Pyridinone in Medicinal Chemistry," PMC, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8467439/]
  • "3-Fluoro-5-methoxypyridin-2-ol," Sapphire Bioscience. [URL: https://www.sapphirebioscience.com/product/CZB51178/3-fluoro-5-methoxypyridin-2-ol]
  • "An In-depth Technical Guide to 3-Chloro-5-fluoro-2-methoxypyridine," Benchchem. [URL: https://www.benchchem.com/product/b580463]
  • "Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide," Benchchem. [URL: https://www.benchchem.com/technical-guides/synthesis-of-3-chloro-5-fluoro-2-methoxypyridine]
  • "What is the synthesis and application of 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE?," Guidechem. [URL: https://www.guidechem.com/faq/synthesis-and-application-of-3-bromo-5-fluoro-2-methoxypyridine-cas-884494-81-9.html]
  • A. D. S. J. A. Bull, "A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam," ACS Publications, 2014. [URL: https://pubs.acs.org/doi/10.1021/jo500147x]
  • "3-fluoro-5-methoxypyridin-2-ol (C6H6FNO2)," PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-fluoro-5-methoxypyridin-2-ol]
  • "3-FLUORO-5-FORMYL-2-METHOXYPYRIDINE - Safety Data Sheet," ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_No_CB9111350.htm]
  • T. J. Colacot, "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Angewandte Chemie International Edition, vol. 46, no. 43, pp. 8242-8245, 2007. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200703446]
  • A. K. Tiwari, "Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications," IntechOpen, 2024. [URL: https://www.intechopen.com/chapters/85145]
  • A. R. S. L. A. R. D. D. C. M. Taylor, "Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections," PMC, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8003780/]
  • "Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine," Benchchem. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-reaction-with-2-bromo-4-fluoro-5-methylpyridine]
  • "Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis," Sarchem Labs, 2025. [URL: https://www.sarchemlabs.com/blogs/pharmaceutical-chemicals/pyridine-in-pharmaceutical-science-and-medicinal-compound-synthesis]
  • "Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine," Benchchem. [URL: https://www.benchchem.

Sources

Application

Application Notes and Protocols for 3-Fluoro-5-methoxypyridin-2-ol in Agrochemical Research

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds in Agrochemical Discovery The incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, profoundly influencing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds in Agrochemical Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, profoundly influencing a molecule's physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] The pyridine ring, a privileged nitrogen-containing heterocycle, is a recurring motif in a multitude of successful pesticides.[4][5][6] The convergence of these two features in fluorinated pyridine derivatives has yielded a rich pipeline of potent herbicides, fungicides, and insecticides.[1][7][8][9]

While 3-Fluoro-5-methoxypyridin-2-ol is not a commercialized agrochemical in its own right, its unique substitution pattern presents it as a highly valuable and versatile intermediate for the synthesis of novel crop protection agents. The presence of three distinct functional groups—a reactive hydroxyl, a metabolically stable methoxy group, and a fluorine atom that can modulate electronic properties—offers multiple handles for chemical derivatization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the plausible synthesis of 3-Fluoro-5-methoxypyridin-2-ol and its subsequent utilization as a building block in the discovery of next-generation agrochemicals. The protocols outlined herein are based on established chemical principles and draw analogies from the synthesis of commercially successful fluorinated pyridine-based agrochemicals.

Part 1: Synthesis of the Key Intermediate: 3-Fluoro-5-methoxypyridin-2-ol

A logical and practical synthetic route to 3-Fluoro-5-methoxypyridin-2-ol can be envisioned starting from more readily available precursors. The following multi-step synthesis is proposed, leveraging well-established transformations in pyridine chemistry.

Synthesis of 3-Fluoro-5-methoxypyridin-2-ol A 2-Amino-5-methoxypyridine B 2-Amino-3-fluoro-5-methoxypyridine A->B Electrophilic Fluorination C 3-Fluoro-5-methoxypyridin-2-ol B->C Diazotization & Hydrolysis

Caption: Proposed synthetic pathway to 3-Fluoro-5-methoxypyridin-2-ol.

Protocol 1.1: Electrophilic Fluorination of 2-Amino-5-methoxypyridine

This initial step introduces the key fluorine atom onto the pyridine ring. The amino group directs the electrophilic fluorinating agent to the ortho position.

  • Materials:

    • 2-Amino-5-methoxypyridine

    • Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

    • Acetonitrile (anhydrous)

    • Argon or Nitrogen gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve 2-amino-5-methoxypyridine (1.0 eq) in anhydrous acetonitrile.

    • Cool the solution to 0-5 °C using an ice bath.

    • Under a positive pressure of argon, add Selectfluor® (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-amino-3-fluoro-5-methoxypyridine.

Protocol 1.2: Diazotization and Hydrolysis to 3-Fluoro-5-methoxypyridin-2-ol

This transformation converts the amino group into a hydroxyl group via a diazonium salt intermediate, a standard method for producing pyridin-2-ones.[10]

  • Materials:

    • 2-Amino-3-fluoro-5-methoxypyridine

    • Sulfuric acid (aqueous solution, e.g., 50%)

    • Sodium nitrite

    • Deionized water

  • Procedure:

    • Dissolve 2-amino-3-fluoro-5-methoxypyridine (1.0 eq) in the aqueous sulfuric acid solution in a beaker, cooling to 0-5 °C in an ice-salt bath.

    • In a separate flask, prepare a solution of sodium nitrite (1.2 eq) in deionized water.

    • Add the sodium nitrite solution dropwise to the cooled pyridine solution, maintaining the temperature below 5 °C. Vigorous stirring is essential.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

    • Gently warm the reaction mixture to 50-60 °C. Effervescence (evolution of N2 gas) should be observed. Maintain this temperature until gas evolution ceases.

    • Cool the mixture to room temperature. The product may precipitate from the solution.

    • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-Fluoro-5-methoxypyridin-2-ol.

Part 2: Application of 3-Fluoro-5-methoxypyridin-2-ol as a Synthetic Intermediate

The strategic placement of functional groups on 3-Fluoro-5-methoxypyridin-2-ol allows for its use in a variety of coupling and derivatization reactions to build more complex molecules with potential agrochemical activity.

Derivatization of 3-Fluoro-5-methoxypyridin-2-ol cluster_0 Core Intermediate cluster_1 Derivatization Pathways cluster_2 Potential Agrochemical Scaffolds A 3-Fluoro-5-methoxypyridin-2-ol B O-Alkylation / O-Arylation A->B C Chlorination (Vilsmeier-Haack type) A->C D Nucleophilic Aromatic Substitution (of F) A->D E Fungicide / Herbicide Leads (e.g., Pyridyl Ethers) B->E F Herbicide / Insecticide Intermediates (e.g., 2-Chloropyridines for Cross-Coupling) C->F G Novel Fungicide Leads (e.g., Substituted Aminopyridines) D->G

Caption: Potential derivatization pathways for agrochemical synthesis.

Application in Herbicide Synthesis: Analogy to Arylpicolinates

Arylpicolinate herbicides, such as Halauxifen-methyl, are a class of synthetic auxins.[11] The core structure often involves a substituted pyridine ring linked to an aryl group. 3-Fluoro-5-methoxypyridin-2-ol can be converted to a key 2-chloropyridine intermediate, which is then amenable to cross-coupling reactions.

Protocol 2.1: Chlorination to 2-Chloro-3-fluoro-5-methoxypyridine
  • Materials:

    • 3-Fluoro-5-methoxypyridin-2-ol

    • Phosphorus oxychloride (POCl3)

    • N,N-Dimethylformamide (DMF, catalytic)

    • Toluene (or other high-boiling solvent)

  • Procedure:

    • To a solution of 3-Fluoro-5-methoxypyridin-2-ol (1.0 eq) in toluene, add a catalytic amount of DMF.

    • Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise at room temperature. The reaction is exothermic.

    • After the addition, heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

    • Purify by column chromatography to yield 2-Chloro-3-fluoro-5-methoxypyridine.

This 2-chloro intermediate is now primed for Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to introduce an aryl or heteroaryl moiety, a key step in the synthesis of many modern agrochemicals.[11]

Application in Fungicide Synthesis: Exploring Pyridyl Ether Analogs

Many fungicides contain a toxophore linked via an ether bond. The hydroxyl group of 3-Fluoro-5-methoxypyridin-2-ol is a convenient handle for synthesizing a library of pyridyl ethers via Williamson ether synthesis.

Protocol 2.2: O-Alkylation to Synthesize Pyridyl Ethers
  • Materials:

    • 3-Fluoro-5-methoxypyridin-2-ol

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)

    • A suitable alkyl or benzyl halide (e.g., 4-chlorobenzyl bromide)

    • Anhydrous DMF or acetone

  • Procedure:

    • Suspend sodium hydride (1.2 eq) in anhydrous DMF under an argon atmosphere.

    • Add a solution of 3-Fluoro-5-methoxypyridin-2-ol (1.0 eq) in DMF dropwise at 0 °C.

    • Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.

    • Add the desired alkyl/benzyl halide (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract with diethyl ether or ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry, and concentrate.

    • Purify by column chromatography to obtain the desired pyridyl ether derivative.

Part 3: Data Summary and Structure-Activity Relationship (SAR) Insights

The derivatization of 3-Fluoro-5-methoxypyridin-2-ol allows for systematic exploration of the structure-activity relationship. The table below outlines the key modification points and the potential impact on biological activity, based on established principles in agrochemical research.

Modification Site Reaction Type Potential Impact on Bioactivity Rationale / Supporting Evidence
2-OH Group EtherificationModulation of lipophilicity and systemic transport. Can act as a linker to a toxophore.Pyridyl ether motifs are common in fungicides and herbicides.
2-OH to 2-Cl ChlorinationCreates a versatile handle for C-C bond formation (e.g., Suzuki, Sonogashira coupling).Essential for synthesizing biaryl structures found in arylpicolinate herbicides and other complex agrochemicals.[11]
3-F Group Nucleophilic Aromatic SubstitutionIntroduction of amine or thiol moieties.While fluorine is generally stable, substitution can be forced under certain conditions to access novel chemical space.
Pyridine Ring Further Electrophilic SubstitutionIntroduction of nitro or additional halo groups.Modulates the electronic properties of the ring, potentially enhancing binding affinity to target enzymes.

Conclusion and Future Outlook

3-Fluoro-5-methoxypyridin-2-ol represents a promising, yet underexplored, building block for agrochemical discovery. Its synthesis from common starting materials is feasible through established chemical transformations. The strategic positioning of its functional groups provides a robust platform for generating diverse libraries of novel compounds.

Researchers are encouraged to utilize the protocols detailed in these notes as a starting point for their discovery programs. By systematically exploring the chemical space around this core scaffold, it is highly probable that new and effective crop protection agents can be identified. The principles of fluorination and the privileged nature of the pyridine ring suggest that derivatives of 3-Fluoro-5-methoxypyridin-2-ol are prime candidates for screening against a wide range of agricultural pests and diseases.

References

  • Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29. Available at: [Link]

  • Asif, M., et al. (2023). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Current Organic Chemistry, 27(10). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of polysubstituted pyridines. Available at: [Link]

  • Bentham Science Publishers. (2023). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Available at: [Link]

  • Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(11), 3383-3394. Available at: [Link]

  • ScienceDirect. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. Available at: [Link]

  • Sadawarte, G. P., et al. (2024). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry, 15, 226-231. Available at: [Link]

  • Tsukamoto, Y., & Nakamura, S. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

Sources

Method

Application Note: Strategic Cross-Coupling Methodologies for 3-Fluoro-5-methoxypyridin-2-ol in Drug Discovery

Executive Summary 3-Fluoro-5-methoxypyridin-2-ol (CAS: 1227511-78-5) is a highly privileged, densely functionalized building block utilized in modern drug discovery. The juxtaposition of a highly electronegative fluorine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Fluoro-5-methoxypyridin-2-ol (CAS: 1227511-78-5) is a highly privileged, densely functionalized building block utilized in modern drug discovery. The juxtaposition of a highly electronegative fluorine atom at C3 and an electron-donating methoxy group at C5 creates a unique electronic push-pull system across the pyridine core. This Application Note provides a comprehensive, self-validating guide to harnessing this compound in cross-coupling reactions, specifically focusing on divergent pathways: C–N bond formation via Chan-Lam coupling and C–C bond formation via Suzuki-Miyaura coupling.

Physicochemical Profiling & Mechanistic Rationale

To successfully functionalize 3-fluoro-5-methoxypyridin-2-ol, one must first understand its tautomeric behavior and electronic topography. In solution, 2-pyridinols exist in a dynamic equilibrium with their 2-pyridone (lactam) tautomers [1].

  • Tautomeric Influence: Polar solvents (e.g., DMF, DMSO) heavily favor the 2-pyridone form, making the nitrogen atom the primary nucleophilic site. Non-polar or basic conditions can trap the 2-pyridinol form, exposing the oxygen for electrophilic activation.

  • Electronic Effects of C3-Fluoro: The strongly electron-withdrawing fluorine atom increases the acidity of the pyridone N–H (facilitating deprotonation by mild bases) but simultaneously reduces the intrinsic nucleophilicity of the nitrogen.

  • Electronic Effects of C5-Methoxy: The resonance-donating methoxy group enriches the electron density of the aromatic ring. In palladium-catalyzed cross-coupling, this electron donation slightly decelerates the oxidative addition of Pd(0) into a C2-electrophile, necessitating the use of highly active, electron-rich phosphine ligands (e.g., dppf or XPhos) [2].

G A 3-Fluoro-5-methoxypyridin-2-ol (Ambident Nucleophile) B Pyridone Tautomer (N-Nucleophile) A->B Tautomeric Equilibrium C Pyridinol Tautomer (O-Nucleophile) A->C Tautomeric Equilibrium D Chan-Lam Coupling Cu(OAc)2, Ar-B(OH)2 B->D F Triflation Tf2O, Base C->F E N-Aryl-3-fluoro-5-methoxy-2-pyridone (C-N Bond) D->E G 2-Pyridyl Triflate Intermediate F->G H Suzuki-Miyaura Pd-Cat, Ar-B(OH)2 G->H I 2-Aryl-3-fluoro-5-methoxypyridine (C-C Bond) H->I

Caption: Divergent cross-coupling pathways of 3-fluoro-5-methoxypyridin-2-ol based on tautomeric trapping.

Protocol A: C–N Bond Formation via Chan-Lam Coupling

The Chan-Lam coupling is the premier method for the N-arylation of 2-pyridones [3]. Because the C3-fluorine reduces N-nucleophilicity, stoichiometric copper(II) acetate and an oxygen-rich atmosphere are deployed to drive the oxidative catalytic cycle.

Self-Validating Methodology

Reagents: 3-Fluoro-5-methoxypyridin-2-ol (1.0 equiv), Arylboronic acid (2.0 equiv), Cu(OAc)₂ (1.2 equiv), Pyridine (2.0 equiv), anhydrous DCM (0.1 M).

  • System Assembly: In an oven-dried flask open to the air, suspend 3-fluoro-5-methoxypyridin-2-ol and Cu(OAc)₂ in anhydrous DCM.

    • Validation Checkpoint 1: The suspension should exhibit a distinct blue/green hue characteristic of Cu(II) species.

  • Activation: Add the arylboronic acid followed by pyridine. Stir vigorously at room temperature (20–25 °C). Leave the flask unsealed or fitted with an O₂ balloon to ensure continuous re-oxidation of the copper complex.

  • Reaction Monitoring (IPC): Monitor via LC-MS after 4 hours.

    • Validation Checkpoint 2: The reaction mixture will transition from blue/green to a dark brown/black slurry, indicating the formation of Cu(I)/Cu(0) byproducts and active turnover. LC-MS should show the disappearance of the starting material mass (m/z 144.0 [M+H]⁺) and the appearance of the N-arylated product.

  • Workup: Dilute with EtOAc and wash sequentially with 10% aqueous NH₄OH (to sequester copper salts), water, and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: C–C Bond Formation via Suzuki-Miyaura Coupling

Direct C–H functionalization of 2-pyridones is possible but often suffers from poor regioselectivity across the C4/C6 positions[4]. For precise C2-arylation, the 2-OH group must be converted into a pseudo-halide (triflate) to serve as an electrophile for Pd-catalyzed Suzuki-Miyaura coupling [5].

Step 1: O-Triflation

Reagents: 3-Fluoro-5-methoxypyridin-2-ol (1.0 equiv), Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv), Pyridine (2.5 equiv), DCM (0.2 M).

  • Cool a solution of the pyridinol and pyridine in DCM to 0 °C under N₂.

  • Add Tf₂O dropwise over 10 minutes. Stir for 1 hour at 0 °C, then warm to room temperature.

  • Validation Checkpoint 3 (TLC): The starting pyridinol is highly polar (streaks on silica). The resulting 2-pyridyl triflate is highly non-polar and will migrate near the solvent front (Hexanes/EtOAc 4:1). Quench with saturated NaHCO₃, extract, and concentrate. Use immediately, as 2-pyridyl triflates are prone to hydrolysis.

Step 2: Suzuki-Miyaura Cross-Coupling

Reagents: 2-Pyridyl triflate intermediate (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (3.0 equiv), 1,4-Dioxane/H₂O (4:1, 0.1 M).

G Pd0 Active Catalyst Pd(0)L_n OA Oxidative Addition Pd(II)(Ar)(OTf)L_n Pd0->OA + 3-Fluoro-5-methoxy-2-pyridyl triflate TM Transmetalation Pd(II)(Ar)(Ar')L_n OA->TM + Ar'-B(OH)2 / Base - TfO-B(OH)2(-) RE Reductive Elimination Ar-Ar' Product TM->RE Isomerization (cis/trans) RE->Pd0 - 2-Aryl-3-fluoro-5-methoxypyridine

Caption: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling for 2-pyridyl triflates.

  • Degassing: Combine the triflate, arylboronic acid, and K₂CO₃ in the solvent mixture. Sparge with N₂ for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich dppf ligand and the Pd(0) active species.

  • Catalysis: Add Pd(dppf)Cl₂. Heat the mixture to 90 °C for 3–6 hours.

  • Reaction Monitoring (IPC): LC-MS analysis.

    • Validation Checkpoint 4: Look for the complete consumption of the triflate (m/z 276.0 [M+H]⁺). If protodeboronation of the arylboronic acid occurs (a common side reaction), add an additional 0.5 equiv of the boronic acid and continue heating.

  • Workup: Filter through a pad of Celite to remove palladium black. Partition between EtOAc and water, dry the organic layer, and purify via flash chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized reaction parameters and expected quantitative outcomes based on the electronic demands of the 3-fluoro-5-methoxypyridin-2-ol core.

Coupling TypeTarget BondElectrophile / NucleophileCatalyst / PromoterOptimal Solvent & TempExpected YieldPrimary Side Reaction
Chan-Lam C–N (N-Aryl)2-Pyridone / Ar-B(OH)₂Cu(OAc)₂ (1.2 eq)DCM, 25 °C, O₂ atm65–85%O-arylation (<5%), Protodeboronation
Triflation O-Activation2-Pyridinol / Tf₂OPyridine (2.5 eq)DCM, 0 °C to 25 °C>90%Hydrolysis back to starting material
Suzuki-Miyaura C–C (C2-Aryl)2-Pyridyl-OTf / Ar-B(OH)₂Pd(dppf)Cl₂ (5 mol%)Dioxane/H₂O, 90 °C75–95%Homocoupling of Ar-B(OH)₂

References

  • 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis Royal Society of Chemistry (RSC) URL:[Link]

  • On the reactions of aryl and vinyl triflates with [Ni(COD)(dppf)] ChemRxiv URL:[Link]

  • Chan–Lam Reaction and Lewis Acid Promoted 1,3-Rearrangement of N–O Bonds to Prepare N-(2-Hydroxyaryl)pyridin-2-ones Organic Letters, American Chemical Society (ACS) URL:[Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls Chemical Science, Royal Society of Chemistry (RSC) URL:[Link]

  • Evolution of C−H Bond Functionalization from Methane to Methodology PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Application

Application Note: Synthesis and Characterization of 3-Fluoro-5-methoxypyridin-2-ol Analogs

Introduction and Strategic Rationale The compound 3-Fluoro-5-methoxypyridin-2-ol (CAS: 1227511-78-5) is a highly sought-after fluorinated heterocyclic building block in modern medicinal chemistry[1]. With a monoisotopic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The compound 3-Fluoro-5-methoxypyridin-2-ol (CAS: 1227511-78-5) is a highly sought-after fluorinated heterocyclic building block in modern medicinal chemistry[1]. With a monoisotopic mass of 143.038 Da[2], this scaffold is frequently incorporated into the design of epigenetic regulators, such as bromodomain (BET) inhibitors[3], and semi-saturated bicyclic derivatives targeting DNA polymerase pathways[4].

The strategic placement of the fluorine atom at the C3 position lowers the pKa of the adjacent pyridone N-H, enhancing membrane permeability and metabolic stability. Meanwhile, the C5 methoxy group provides a critical hydrogen-bond acceptor vector. Because direct nucleophilic aromatic substitution (SNAr) on electron-rich 5-halopyridin-2-ols is energetically unfavorable, we present a robust, self-validating three-step synthetic protocol starting from the commercially available 5-bromo-3-fluoropyridin-2-ol (CAS: 1012084-53-5)[5].

Mechanistic Workflow

The synthesis relies on a sequence of regioselective protection, transition-metal-catalyzed cross-coupling, and controlled deprotection.

SynthesisWorkflow SM 5-Bromo-3-fluoro- pyridin-2-ol Int1 2-(Benzyloxy)-5-bromo- 3-fluoropyridine SM->Int1 BnBr, Ag2CO3 Toluene, 80°C Int2 2-(Benzyloxy)-3-fluoro- 5-methoxypyridine Int1->Int2 NaOMe, CuI, Phen MeOH/DMF, 100°C Prod 3-Fluoro-5-methoxy- pyridin-2-ol Int2->Prod H2, Pd/C MeOH, 25°C

Figure 1: Three-step synthetic workflow for 3-Fluoro-5-methoxypyridin-2-ol.

Experimental Protocols & Causality

Step 1: Regioselective O-Benzylation

Objective: Protect the tautomeric 2-pyridone core exclusively at the oxygen atom to prevent catalyst poisoning and side reactions in the subsequent coupling step.

  • Procedure: To a suspension of 5-bromo-3-fluoropyridin-2-ol (10.0 mmol, 1.0 eq) in anhydrous toluene (40 mL) under N2, add silver carbonate (Ag2CO3, 6.0 mmol, 0.6 eq). Stir the mixture in the dark at 25 °C for 15 minutes. Add benzyl bromide (11.0 mmol, 1.1 eq) dropwise. Elevate the temperature to 80 °C and stir for 12 hours. Cool to room temperature, filter the suspension through a Celite pad to remove silver salts, and concentrate the filtrate. Purify via flash chromatography (SiO2, 10% EtOAc in Hexanes).

  • Causality & Validation: 2-Pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines. Standard alkylation using alkali bases (e.g., K2CO3) typically yields an inseparable mixture of N-alkylated and O-alkylated products[3]. Silver carbonate is deliberately chosen because the highly oxophilic Ag+ ion forms a tightly bound N-Ag complex, sterically blocking the nitrogen lone pair and strictly directing the electrophilic attack to the oxygen atom.

Step 2: Copper-Catalyzed Ullmann-Type Methoxylation

Objective: Convert the unactivated aryl bromide to an aryl methyl ether via Cu(I) catalysis.

  • Procedure: In a heavy-walled pressure tube, combine 2-(benzyloxy)-5-bromo-3-fluoropyridine (8.0 mmol, 1.0 eq), Copper(I) iodide (0.8 mmol, 0.1 eq), and 1,10-phenanthroline (1.6 mmol, 0.2 eq). Degas the vessel and backfill with N2 three times. Add anhydrous DMF (15 mL) followed by a freshly prepared solution of Sodium methoxide (NaOMe) in methanol (24.0 mmol, 3.0 eq). Seal the tube and heat to 100 °C for 18 hours. Cool the reaction, dilute with EtOAc (50 mL), and quench with saturated aqueous NH4Cl (30 mL) to sequester the copper. Extract the organic layer, dry over Na2SO4, and purify via flash chromatography.

  • Causality & Validation: The electron-rich nature of the pyridine ring at the C5 position completely inhibits standard SNAr mechanisms. The CuI/1,10-phenanthroline system is required to lower the activation energy for the oxidative addition into the strong C-Br bond. The bidentate nitrogen ligand (1,10-phenanthroline) stabilizes the highly reactive Cu(III) intermediate, preventing catalyst disproportionation and precipitation of inactive Cu(0).

UllmannCycle CuI [Cu(I) • Phen] Complex OxAdd Oxidative Addition [Cu(III)(Ar)(Br) • Phen] CuI->OxAdd Aryl Bromide (Int 1) LigEx Ligand Exchange [Cu(III)(Ar)(OMe) • Phen] OxAdd->LigEx NaOMe (- NaBr) RedElim Reductive Elimination Product Release LigEx->RedElim RedElim->CuI Aryl Methyl Ether (Int 2)

Figure 2: Mechanistic pathway of the Copper-catalyzed Ullmann methoxylation.

Step 3: Catalytic Hydrogenolysis

Objective: Cleave the benzyl protecting group under mild conditions to reveal the target pyridin-2-ol core without defluorinating the ring.

  • Procedure: Dissolve 2-(benzyloxy)-3-fluoro-5-methoxypyridine (5.0 mmol, 1.0 eq) in HPLC-grade methanol (20 mL). Carefully add 10% Pd/C (0.25 mmol, 0.05 eq) under a steady stream of N2. Evacuate the flask and backfill with H2 gas via a balloon. Stir vigorously at 25 °C for exactly 4 hours. Monitor strictly by TLC (50% EtOAc/Hexanes). Upon consumption of the starting material, purge the flask with N2, filter the mixture through Celite, and concentrate in vacuo to yield the target compound as a crystalline solid.

  • Causality & Validation: Hydrogenolysis cleanly cleaves the benzylic C-O bond. Strict temporal monitoring is critical; prolonged exposure to Pd/C under an H2 atmosphere can lead to undesired hydrodefluorination of the C3-fluoro substituent. The reaction is self-validating via TLC, as the highly polar pyridin-2-ol product remains near the baseline compared to the non-polar benzyl ether precursor.

Quantitative Data & Characterization

All intermediates and final products must be validated via HPLC and multinuclear NMR to ensure structural integrity and the absence of regioisomers. The characteristic meta and ortho H-F coupling constants directly confirm the substitution pattern[4].

CompoundYield (%)Purity (HPLC)1H NMR (400 MHz) Key Shifts (δ, ppm)MS (ESI) [M+H]+
Intermediate 1 82>98%(CDCl3) 8.10 (d, J = 2.0 Hz, 1H), 7.85 (dd, J = 8.8, 2.0 Hz, 1H), 5.42 (s, 2H)282.0
Intermediate 2 76>97%(CDCl3) 7.65 (d, J = 2.4 Hz, 1H), 7.30 (dd, J = 10.8, 2.4 Hz, 1H), 5.40 (s, 2H), 3.84 (s, 3H)234.1
Target Product 91>99%(DMSO-d6) 11.85 (br s, 1H), 7.25 (d, J = 2.6 Hz, 1H), 7.10 (dd, J = 10.4, 2.6 Hz, 1H), 3.75 (s, 3H)144.0

Note: The large coupling constant (J = 10.4 Hz) observed in the target product for the signal at 7.10 ppm is diagnostic of the proton at C4 coupling with the adjacent C3-fluorine atom.

References[2] PubChemLite - 3-fluoro-5-methoxypyridin-2-ol (C6H6FNO2). uni.lu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBSLORovf3WhHX9LJxv17JGrQMX3TsMwcXc8jxQEhELLn5keM90mdeK3AzhcEhDKUZQOsAf-Hj4iW8axrNAXfZ30vM7hQ4KoN8ol0Rj_NaFxLSoFCRj6XDBPL-K94eXtRMV1lTCV7aR6hXh9LtZA==[1] 3-fluoro-5-methoxypyridin-2-ol | 1227511-78-5 | Buy Now - Molport. molport.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbbDY_JZvf3WN6Sh9Zb18522SlBm4LiQSiP7eBB0dmzi_aezeAvyHMt9npNjbdvKhMPxUxssRgXzJ-F7voXckVodvF02u2FqnIv4ziWF5PcHpOki7xgD5HUV18o1wqYt0vOA_k2nzQaYuqc6Vs2nhmTnLhQg==[4] WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses. google.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLSJiWDhEngvqYFsbYK9BBohGTwMDuG59UqEQuE97O8CamcNCcauRAdJW5GAU8ikIp7hRkXO8Yv8siguy6x3UwsccKdV40nrcICU7FgpdB-RwAHq_g3iDFrrkyC5YKaG5p1d14S194Ecr7UnZnjw==[3] BROMODOMAIN INHIBITORS - European Patent Office - EP 3290407 A1. googleapis.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBSZmt4pm-eQlHJTeaSbxxPMgjaq6MvVhXq7oy3CWKIKJiFWtPi7X-WI8kB_9MjXSv1-trSewJrZ58Pi4uweEQCjEpfRrRHKo9q5SRHeTxN8N4N0NVBUOaYolcrGICvQ-jU_mGN6b355Z8wfE0q4kgbsnXIsFEroG60KcVc7jEFax7kKj3OOUXNCMIgtAX[5] 5-Bromo-2-fluoropyridin-3-ol|CAS 1012084-53-5 - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUbBV8MSIHgMiiOT-fy3I6_bhGkMcho2B9NAZBdoBM4b99qP6D3Y_TfMEHJNBVCb9K_VhDAV0XHKQmt9sYAa239QqBkzWhjIC4v3i8FSX8o5Np98S14k203-WfHgf3oTNo3jLi6g==

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Fluoro-5-methoxypyridin-2-ol

Introduction: 3-Fluoro-5-methoxypyridin-2-ol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its specific substitution pattern, featuring a fluorine atom, a methoxy group, and a hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 3-Fluoro-5-methoxypyridin-2-ol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its specific substitution pattern, featuring a fluorine atom, a methoxy group, and a hydroxypyridine core, offers multiple points for diversification. However, the synthesis of this molecule, particularly the regioselective introduction of the fluorine atom at the C3 position, presents significant challenges that can lead to low yields and complex purification issues. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic substitution, and controlling regioselectivity among the C3, C4, and C5 positions is non-trivial.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common obstacles and improve the yield and purity of 3-fluoro-5-methoxypyridin-2-ol.

Section 1: Overview of Synthetic Strategy: The N-Oxide Pathway

A robust and often high-yielding strategy for synthesizing meta-fluorinated pyridines involves the use of a pyridine N-oxide intermediate. The N-oxide group electronically activates the pyridine ring, making it more susceptible to functionalization and directing electrophiles to the C3 and C5 positions. This pathway circumvents the challenges of direct C-H fluorination on a less activated pyridine ring.

G cluster_0 Core Synthesis Workflow A 5-Methoxy-pyridin-2-amine (Starting Material) B Step 1: Diazotization & Hydrolysis A->B C 5-Methoxypyridin-2(1H)-one B->C D Step 2: N-Oxidation C->D E 5-Methoxy-1-hydroxypyridin-2(1H)-one (N-Oxide Intermediate) D->E F Step 3: Electrophilic Fluorination E->F G 3-Fluoro-5-methoxy-1-hydroxypyridin-2(1H)-one F->G H Step 4: Deoxygenation G->H I 3-Fluoro-5-methoxypyridin-2-ol (Final Product) H->I

Caption: Recommended synthesis workflow for 3-Fluoro-5-methoxypyridin-2-ol.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My yield is extremely low during the fluorination step. What is the most likely cause and how can I fix it?

Answer: Low fluorination yield is the most common bottleneck. This typically stems from two issues: the inherent low reactivity of the pyridine ring towards electrophilic substitution and poor regioselectivity.[1][2]

The pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring. While the methoxy group at C5 is an activating, ortho-para director, and the pyridin-2-ol is also activating, the combined electronic effects can still lead to a mixture of products or no reaction under standard conditions.

Solution A: Optimize Electrophilic Fluorination on the N-Oxide Intermediate

The N-oxide intermediate is critical for success. It activates the ring, and the C3 position becomes more susceptible to electrophilic attack.

  • Choice of Fluorinating Reagent: The reactivity of the electrophilic fluorine source significantly impacts yield and selectivity. Highly reactive reagents may be less selective.[2] Selectfluor™ is a common choice, but others like N-Fluorobenzenesulfonimide (NFSI) can offer different reactivity profiles. It is crucial to screen different reagents.

  • Solvent and Temperature: The reaction medium influences the stability of intermediates.[2] Begin with a polar aprotic solvent like acetonitrile (MeCN) or trifluoroethanol (TFE) at room temperature.[3] If the reaction is sluggish, gently heating to 40-60°C may be necessary. Conversely, if side products are observed, lowering the temperature to 0°C can improve selectivity.

  • Acid Scavenger: Electrophilic fluorinations can generate acid byproducts that may degrade the product or starting material. The addition of a non-nucleophilic base like sodium carbonate or a hindered base can be beneficial.

Table 1: Comparison of Electrophilic Fluorination Conditions

Fluorinating AgentSolventTemperature (°C)AdditiveTypical Yield RangeReference
Selectfluor™MeCN25 - 60None30-55%[2]
NFSITFE25None45-65%[3]
AgF₂ (hazardous)Hexane25NoneVariable, selective for C2[4]

Solution B: The Zincke Imine Strategy

For particularly challenging substrates, a more advanced method involves activating the pyridine ring by forming a Zincke salt, which can be opened to a Zincke imine intermediate. This intermediate undergoes highly regioselective fluorination at the C3 position before ring-closing.[1][3] This method avoids direct fluorination of the electron-deficient ring and offers excellent control.

G cluster_1 N-Oxide Activation for C3-Fluorination A Pyridine N-Oxide B Resonance Structure 1 (Negative charge on Oxygen) A->B Resonance C Resonance Structure 2 (Negative charge at C4) A->C Resonance D Resonance Structure 3 (Negative charge at C2/C6) A->D Resonance E Electrophilic Attack (F+) C->E F Preferential attack at C3/C5 (Electron-rich positions) E->F

Caption: N-Oxide enhances electron density at C2/C4, directing electrophiles.

Question 2: I'm getting a mixture of isomers and other impurities that are difficult to separate. How can I improve the purity of my final product?

Answer: The formation of isomers (e.g., 4-fluoro or di-fluorinated products) indicates a lack of complete regioselectivity. Additionally, fluorinated organic compounds often exhibit unique chromatographic behavior that can make purification challenging.[5]

  • Purification Strategy: Standard silica gel column chromatography may not be sufficient.

    • Reverse-Phase Chromatography: Fluorinated compounds can be highly nonpolar. Reverse-phase (C18) column chromatography or preparative HPLC is often more effective at separating isomers.

    • Crystallization: This is an excellent method for obtaining highly pure material if the product is a solid. A systematic solvent screening is recommended.[5]

    • Liquid-Liquid Extraction: Use this as a preliminary step to remove major impurities based on solubility differences.[5]

  • Purity Analysis: Rigorous analysis is key to confirming purity and structure.

    • ¹⁹F NMR: This is an essential technique. The absence of additional signals in the ¹⁹F NMR spectrum is a strong indicator of isomeric purity.[5]

    • LC-MS: Use this to assess purity and confirm the molecular weight of the product and any byproducts.[5]

Question 3: The final deoxygenation of the N-oxide is not working well. What are the best conditions?

Answer: The deoxygenation of the pyridine N-oxide can sometimes be problematic. The choice of reducing agent is critical to avoid reducing other functional groups on the ring.

  • Recommended Reagents:

    • PCl₃ or PPh₃: Triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃) in a solvent like dichloromethane (DCM) or toluene are classic and reliable reagents for this transformation. They are generally mild and will not affect the fluoro or methoxy groups.

    • Catalytic Hydrogenation: While effective, this method (e.g., H₂ with a Pd/C catalyst) carries a risk of dehalogenation (C-F bond cleavage), especially under harsh conditions. It should be used with caution and carefully monitored.

Section 3: Frequently Asked Questions (FAQs)

Q: Is it possible to introduce the fluorine atom before the methoxy group?

A: It is possible, but generally not recommended. A 3,5-dihalo-pyridin-2-ol intermediate would be required, followed by a selective nucleophilic aromatic substitution (SNAr) with sodium methoxide. The challenge lies in achieving selective substitution at the C5 position over the C3 position, which can be difficult to control and may lead to isomer mixtures.

Q: How does the tautomerism between 3-fluoro-5-methoxypyridin-2-ol and 3-fluoro-5-methoxy-pyridin-2(1H)-one affect the synthesis?

A: The pyridin-2(1H)-one tautomer is generally the more stable and predominant form. This is important for reactivity. For example, subsequent reactions like alkylation could occur at the N1 nitrogen or the O2 oxygen. Understanding the dominant tautomer is crucial for predicting the outcome of downstream functionalization.[6]

Q: What are the primary safety precautions for electrophilic fluorination?

A: Electrophilic fluorinating reagents like Selectfluor™ and NFSI are powerful oxidizing agents. They should be handled with care in a chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Avoid contact with combustible materials.

Section 4: Detailed Experimental Protocol (N-Oxide Pathway)

This is a representative protocol adapted from general procedures for N-oxidation and fluorination of pyridines. Researchers should optimize conditions for their specific setup.[7][8][9]

Step 1: N-Oxidation of 5-Methoxypyridin-2(1H)-one

  • Dissolve 5-methoxypyridin-2(1H)-one (1.0 equiv.) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv.) portion-wise, keeping the internal temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by sodium thiosulfate to remove excess peroxide.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide.

Step 2: Electrophilic Fluorination

  • Dissolve the crude 5-methoxy-1-hydroxypyridin-2(1H)-one (1.0 equiv.) in acetonitrile (MeCN).

  • Add N-Fluorobenzenesulfonimide (NFSI) (1.1 equiv.) to the solution.

  • Stir the reaction at room temperature for 24-48 hours, monitoring for the formation of the fluorinated product.

  • Once the reaction is complete, concentrate the mixture and purify by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to isolate 3-fluoro-5-methoxy-1-hydroxypyridin-2(1H)-one.

Step 3: Deoxygenation

  • Dissolve the fluorinated N-oxide (1.0 equiv.) in anhydrous toluene.

  • Add triphenylphosphine (PPh₃) (1.5 equiv.).

  • Heat the mixture to reflux (approx. 110°C) for 4-6 hours.

  • Cool the reaction to room temperature, concentrate, and purify by column chromatography or crystallization to obtain the final product, 3-fluoro-5-methoxypyridin-2-ol.

References

  • Gaudreault, F., et al. (2015). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Fujita, T., et al. (2014). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. The Journal of Organic Chemistry. Available at: [Link]

  • Singh, J., et al. (2014). Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. Oriental Journal of Chemistry. Available at: [Link]

  • Luchini, D. N., et al. (2016). Route to Highly Substituted Pyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Leśniak, S., et al. (2017). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. Available at: [Link]

  • Wang, D., et al. (2023). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Nature Communications. Available at: [Link]

  • University of Münster (2024). New method for introducing fluorinated components into molecules. University of Münster News. Available at: [Link]

  • Al-Awadi, N. A. (2001). Recent trends in the chemistry of pyridine N-oxides. The Vespiary. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science. Available at: [Link]

  • Pharmaceutical Technology (2015). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available at: [Link]

  • Royal Society of Chemistry (2024). C-H Fluorination Promoted by Pyridine N-Oxyl Radical. RSC Publishing. Available at: [Link]

  • West, M. J., et al. (2024). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society. Available at: [Link]

  • Inkster, J. A., et al. (2015). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Derivatization of 3-Fluoro-5-methoxypyridin-2-ol

Welcome to the technical support center for the derivatization of 3-Fluoro-5-methoxypyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of 3-Fluoro-5-methoxypyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of modifying this versatile building block. As a substituted pyridin-2-ol, this compound presents unique challenges and opportunities in chemical synthesis, primarily due to its ambident nucleophilic nature and the electronic effects of its substituents.

Understanding the Core Chemistry: Tautomerism and Reactivity

3-Fluoro-5-methoxypyridin-2-ol exists in a tautomeric equilibrium with its corresponding pyridone form, 3-Fluoro-5-methoxy-1H-pyridin-2-one. This equilibrium is a critical factor influencing the regioselectivity of derivatization reactions. The pyridinol form possesses a nucleophilic oxygen, while the pyridone form has a nucleophilic nitrogen. The reaction conditions, including solvent, base, and electrophile, will dictate the predominant site of reaction.

The fluorine and methoxy groups on the pyridine ring also play a significant role in its reactivity. The electron-withdrawing nature of the fluorine atom generally increases the acidity of the pyridinol proton and can influence the regioselectivity of aromatic substitution reactions. The methoxy group, being electron-donating, can also modulate the electronic properties of the ring system.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the derivatization of 3-Fluoro-5-methoxypyridin-2-ol in a question-and-answer format, providing explanations and actionable solutions.

I. O-Alkylation vs. N-Alkylation: Controlling Regioselectivity

Question 1: I am attempting an alkylation reaction with an alkyl halide and a base, but I am getting a mixture of O-alkylated and N-alkylated products. How can I selectively obtain the desired isomer?

Answer: This is a classic challenge with pyridin-2-ol systems due to their tautomeric nature.[1] The ratio of O- to N-alkylation is highly dependent on the reaction conditions. Here’s a breakdown of the factors and how to control them:

  • Causality: The ambident nucleophilicity of the pyridin-2-ol/pyridin-2-one tautomers is the root cause. Harder electrophiles tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles favor the softer nitrogen atom (N-alkylation). The choice of base and solvent also influences the position of the tautomeric equilibrium and the reactivity of the nucleophilic centers.

  • Troubleshooting & Optimization:

    • For Selective O-Alkylation (Williamson Ether Synthesis):

      • Base Selection: Use of a strong, non-nucleophilic base that favors the formation of the pyridinoxide anion in solution is crucial. Sodium hydride (NaH) or potassium hydride (KH) are often more effective than weaker bases like potassium carbonate (K₂CO₃) for less acidic pyridinols.[1]

      • Solvent Choice: Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they do not solvate the nucleophilic oxygen as strongly as protic solvents, thus enhancing its reactivity.[1]

      • Alkylating Agent: More reactive alkylating agents favor O-alkylation. The reactivity order is generally R-I > R-Br > R-Cl. For less reactive alkyl chlorides, the addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction via an in-situ Finkelstein reaction.[1]

      • Temperature: Reactions are typically conducted at temperatures ranging from 50-100 °C.[2]

    • For Selective N-Alkylation:

      • Reaction Conditions: N-alkylation can sometimes be favored under conditions that promote the pyridone tautomer. This may involve the use of specific solvent systems or catalysts. Some literature suggests that certain reaction conditions can be tuned to favor N-alkylation.[3]

Table 1: General Conditions for Selective Alkylation

Target ProductAlkylating AgentBaseSolventTemperature (°C)Expected Outcome
O-Alkylated Primary Alkyl Iodide/BromideNaH, KHDMF, DMSO50-100Predominantly O-alkylation
N-Alkylated VariesCs₂CO₃, K₂CO₃Acetonitrile, AcetoneRoom Temp to RefluxOften a mixture, but N-alkylation can be favored under certain conditions

Question 2: I am using a Mitsunobu reaction to form an ether linkage, but I am observing low yields and formation of byproducts. What could be the issue?

Answer: The Mitsunobu reaction is a powerful tool for O-alkylation with inversion of stereochemistry at the alcohol carbon.[4][5] However, its success with pyridinols can be substrate and condition-dependent.

  • Causality: Low yields can stem from several factors:

    • Acidity of the Pyridinol: The pKa of the nucleophile in a Mitsunobu reaction is critical. If the pyridinol is not acidic enough (pKa > 13), the reaction can be sluggish or fail.[4]

    • Side Reactions: A common side product is the formation of a hydrazine dicarboxylate adduct, which occurs if the nucleophile is not sufficiently reactive.[4] The triphenylphosphine oxide byproduct can also complicate purification.[5]

    • N-Alkylation: Although less common under Mitsunobu conditions, competitive N-alkylation can still occur.

  • Troubleshooting & Optimization:

    • Reagent Choice:

      • Azodicarboxylate: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are commonly used. For less acidic nucleophiles, more reactive azodicarboxylates might be beneficial.[4]

      • Phosphine: Triphenylphosphine (PPh₃) is standard. Using polymer-supported triphenylphosphine can simplify the removal of the phosphine oxide byproduct.

    • Order of Addition: The order of reagent addition can be crucial. Typically, the alcohol, pyridinol, and PPh₃ are mixed first, followed by the slow addition of the azodicarboxylate at a low temperature (e.g., 0 °C).[4]

    • Solvent: Anhydrous tetrahydrofuran (THF) or other aprotic solvents are commonly used.

Mitsunobu_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Mitsunobu Reaction cause1 Low Acidity of Pyridinol (pKa > 13) start->cause1 cause2 Side Reaction with Azodicarboxylate start->cause2 cause3 Difficult Purification (PPh3=O) start->cause3 cause4 Competitive N-Alkylation start->cause4 solution1 Use More Reactive Azodicarboxylate (e.g., ADDP) cause1->solution1 solution2 Optimize Reagent Addition Order (Add DEAD/DIAD last and slowly at 0°C) cause2->solution2 solution3 Use Polymer-Supported PPh3 cause3->solution3 solution4 Careful Chromatographic Purification cause3->solution4 solution5 Characterize Byproducts (NMR, MS) to Confirm N-Alkylation cause4->solution5

Caption: Troubleshooting workflow for low yields in Mitsunobu reactions.

II. Cross-Coupling Reactions

Question 3: I am trying to perform a Suzuki coupling with the triflate derivative of 3-Fluoro-5-methoxypyridin-2-ol, but the reaction is sluggish and gives low yields.

Answer: Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction, but its success with heteroaryl electrophiles can be challenging.[6]

  • Causality:

    • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[7]

    • Inefficient Oxidative Addition: The C-O bond of the triflate may be difficult to cleave by the palladium catalyst.

    • Protodeboronation: The boronic acid coupling partner can be unstable and undergo protodeboronation, especially under basic conditions.

  • Troubleshooting & Optimization:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as those from the Buchwald or Fu families (e.g., XPhos, SPhos) can promote oxidative addition and shield the palladium center from coordination with the pyridine nitrogen.

    • Catalyst Precursor: Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a suitable pre-catalyst can be beneficial.

    • Base and Solvent: The base is crucial for activating the boronic acid.[8] A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, with or without water) is often necessary.

    • Boronic Acid Stability: Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate protodeboronation.

    • Degassing: Thoroughly degassing the reaction mixture is essential to prevent oxidation of the Pd(0) catalyst.

Question 4: I am attempting a Buchwald-Hartwig amination on a 2-halo-3-fluoro-5-methoxypyridine derivative, but I am observing significant side products and incomplete conversion.

Answer: The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[9] However, heteroaryl halides can present unique challenges.

  • Causality:

    • Competitive Reactions: Side reactions such as hydrodehalogenation (reduction of the aryl halide) can occur.

    • Catalyst Inhibition: Similar to Suzuki coupling, the pyridine nitrogen can inhibit the palladium catalyst.

    • Base Sensitivity: The choice of base is critical and can influence the reaction outcome. Strong bases like sodium tert-butoxide are often required, but can also promote side reactions.

  • Troubleshooting & Optimization:

    • Ligand Choice: As with Suzuki coupling, bulky and electron-rich ligands are often necessary to facilitate the catalytic cycle.

    • Base Screening: A screen of bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, LiHMDS) is recommended. The choice of base can be highly substrate-dependent.[10]

    • Reaction Temperature: Careful control of the reaction temperature is important. Too high a temperature can lead to catalyst decomposition and side reactions.

    • Inert Atmosphere: Maintaining a strict inert atmosphere is crucial for the stability of the catalyst and reagents.

Question 5: I am considering an Ullmann condensation to form a C-O or C-N bond. What are the typical challenges with this reaction?

Answer: The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction. While effective, it often requires harsh conditions.[11]

  • Causality:

    • High Temperatures: Traditional Ullmann reactions often require high temperatures (often >150 °C), which can be incompatible with sensitive functional groups.[11]

    • Stoichiometric Copper: Many older procedures use stoichiometric amounts of copper, which can lead to purification difficulties.

    • Substrate Scope: The reaction is often limited to aryl iodides and bromides activated by electron-withdrawing groups.[11]

  • Troubleshooting & Optimization:

    • Modern Catalytic Systems: More recent developments have led to milder conditions using catalytic amounts of copper salts in combination with ligands such as diamines or phenanthrolines.[11]

    • Solvent: High-boiling polar solvents like DMF, NMP, or nitrobenzene are typically used.

    • Base: A base such as K₂CO₃ or Cs₂CO₃ is required.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol provides a general guideline for the O-alkylation of 3-Fluoro-5-methoxypyridin-2-ol. Optimization may be required for specific alkylating agents.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Fluoro-5-methoxypyridin-2-ol (1.0 eq) and anhydrous DMF (0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add the alkyl halide (1.1 eq) dropwise.

  • Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Williamson_Ether_Synthesis A 1. Add 3-Fluoro-5-methoxypyridin-2-ol and DMF to flask B 2. Cool to 0°C and add NaH A->B C 3. Stir and add alkyl halide B->C D 4. Heat to 60-80°C and monitor C->D E 5. Quench with water and extract D->E F 6. Purify by column chromatography E->F

Caption: Workflow for Williamson Ether Synthesis.

Protocol 2: General Procedure for Mitsunobu Reaction

This protocol outlines a general procedure for the Mitsunobu reaction to form an ether from 3-Fluoro-5-methoxypyridin-2-ol and a primary or secondary alcohol.

  • Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve 3-Fluoro-5-methoxypyridin-2-ol (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add a solution of DEAD or DIAD (1.2 eq) in THF dropwise over 15-30 minutes, keeping the internal temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Data Presentation

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Mixture of O/N-alkylation Ambident nucleophilicityOptimize base and solvent; for O-alkylation use strong base (NaH) in aprotic polar solvent (DMF).
Low Yield in Mitsunobu Low acidity of pyridinol, side reactionsUse more reactive azodicarboxylate, optimize reagent addition order, use polymer-supported PPh₃.
Sluggish Suzuki Coupling Catalyst deactivation, inefficient oxidative additionUse bulky, electron-rich phosphine ligands; screen bases and solvents; use boronic esters.
Side Products in Buchwald-Hartwig Catalyst inhibition, base-promoted side reactionsUse bulky, electron-rich ligands; screen bases (NaOt-Bu, K₃PO₄, Cs₂CO₃, LiHMDS).
Harsh Conditions in Ullmann Traditional protocol limitationsEmploy modern catalytic systems with copper salts and ligands at lower temperatures.
Product Identification Issues Tautomerism, similar polarity of isomersUse 2D NMR techniques (HSQC, HMBC) for unambiguous structure determination.[12]

References

  • 2][4][13]triazolo[4,3-a]pyridine

Sources

Troubleshooting

Technical Support Center: 3-Fluoro-5-methoxypyridin-2-ol Stability &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who misinterpret the complex physical chemistry of fluorinated methoxypyridinols as irreversible chemical deg...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who misinterpret the complex physical chemistry of fluorinated methoxypyridinols as irreversible chemical degradation.

3-Fluoro-5-methoxypyridin-2-ol (CAS: 1227511-78-5) is a highly specialized building block used in pharmaceutical development. Its stability is governed by three competing chemical phenomena: solvent-dependent tautomerism, susceptibility to nucleophilic aromatic substitution (SNAr), and acid-catalyzed O-demethylation. This guide provides field-proven insights, causal explanations, and self-validating protocols to help you troubleshoot unexpected experimental outcomes.

Part 1: The Chemical Causality of Stability (The "Why")

To effectively troubleshoot this compound, you must understand the fundamental electronic and structural dynamics at play.

Pyridinol-Pyridone Tautomerism

3-Fluoro-5-methoxypyridin-2-ol exists in a dynamic equilibrium with its lactam tautomer, 3-fluoro-5-methoxy-1H-pyridin-2-one . This is not a degradation pathway, but a reversible physical state. In the gas phase or in non-polar solvents (e.g., hexanes, chloroform), the aromatic pyridinol form is thermodynamically favored[1][2]. However, in polar solvents (e.g., DMSO, water) and in the solid crystalline state, the equilibrium shifts overwhelmingly toward the pyridone form[2]. Polar solvents stabilize the highly dipolar lactam structure via hydrogen bonding and dielectric effects, fundamentally altering the molecule's NMR signature and reactivity profile.

Nucleophilic Aromatic Substitution (SNAr) Vulnerability

The fluorine atom at the 3-position is highly activated. Fluorine's extreme electronegativity withdraws electron density via induction, making the adjacent carbon highly electrophilic[3][4]. Furthermore, its position ortho to the carbonyl/hydroxyl group allows for the stabilization of the anionic Meisenheimer complex intermediate during nucleophilic attack[4]. Consequently, in the presence of strong nucleophiles (amines, thiolates) under basic conditions, the fluorine is rapidly displaced, leading to an SNAr degradation product[3].

Acid-Catalyzed O-Demethylation

The methoxy group at the 5-position is stable under neutral and basic conditions but is highly susceptible to cleavage under strongly acidic conditions. When exposed to strong Brønsted acids (e.g., HBr) or Lewis acids (e.g., BBr3), the ether oxygen is protonated or coordinated, turning it into a superior leaving group. Subsequent SN2 attack on the methyl group (e.g., by a bromide ion) results in O-demethylation, yielding 3-fluoro-pyridine-2,5-diol[5][6].

Part 2: Visualizing the Mechanisms

Tautomerism P_ol 3-Fluoro-5-methoxypyridin-2-ol (Pyridinol Form) P_one 3-Fluoro-5-methoxy-1H-pyridin-2-one (Pyridone Form) P_ol->P_one Polar Solvents (DMSO, H2O) Solid State P_one->P_ol Non-polar Solvents (CHCl3, Hexane) Gas Phase

Caption: Tautomeric equilibrium of 3-Fluoro-5-methoxypyridin-2-ol driven by solvent polarity.

Degradation Start 3-Fluoro-5-methoxypyridin-2-ol Demethyl 3-Fluoro-pyridine-2,5-diol (O-Demethylation) Start->Demethyl Strong Acids (HBr) / Lewis Acids (BBr3) SNAr 3-Substituted-5-methoxypyridin-2-ol (SNAr Product) Start->SNAr Strong Nucleophiles + Base Photo Ring Cleavage Products (Photo-oxidation) Start->Photo UV Light + O2

Caption: Primary chemical degradation pathways of 3-Fluoro-5-methoxypyridin-2-ol under stress conditions.

Part 3: Troubleshooting FAQs

Q1: My HPLC chromatogram shows peak tailing, and my 1H-NMR in DMSO-d6 looks overly complex with broadened signals. Is my batch degrading? A1: Not necessarily. This is a classic manifestation of the pyridinol-pyridone tautomerism. In DMSO-d6, the equilibrium shifts toward the pyridone form, but if the exchange rate is intermediate on the NMR timescale, you will observe broadened or split peaks[2]. Actionable Step: Switch your NMR solvent to CDCl3 to favor a single tautomeric state (pyridinol). For HPLC, ensure your mobile phase is strictly buffered (e.g., 0.1% TFA or Formic Acid) to collapse the equilibrium into a single, fully protonated state, which will resolve the tailing.

Q2: During a cross-coupling reaction using basic conditions (e.g., K2CO3, primary amines), I observe a significant loss of starting material and the appearance of a new mass lacking fluorine. What is happening? A2: You are observing unintended Nucleophilic Aromatic Substitution (SNAr). The fluorine at the 3-position is highly activated by the adjacent nitrogen and oxygen atoms[4]. In the presence of strong nucleophiles (like primary amines) and base, the fluorine is rapidly displaced[3]. Actionable Step: If your workflow requires basic conditions, use sterically hindered, non-nucleophilic bases (e.g., DIPEA or Cs2CO3) and avoid protic nucleophilic solvents.

Q3: I subjected the compound to strongly acidic conditions for a deprotection step, and LC-MS shows a mass loss of 14 Da (M-14). What is this degradation product? A3: A mass loss of 14 Da corresponds to the loss of a CH2 group, which is the hallmark of O-demethylation[6]. The 5-methoxy group is cleaved under strongly acidic conditions (e.g., aqueous HBr, BBr3, or prolonged exposure to concentrated TFA at elevated temperatures), yielding 3-fluoro-pyridine-2,5-diol[5]. Actionable Step: Utilize milder, orthogonal deprotection strategies (e.g., catalytic hydrogenation if applicable, or highly diluted acids at 0–4°C).

Q4: Is 3-Fluoro-5-methoxypyridin-2-ol sensitive to light and air? A4: Yes. Pyridinol derivatives and halogenated methoxypyridines can undergo photodegradation, including ring cleavage and photo-oxidation, when exposed to UV light and ambient oxygen over prolonged periods[7]. Actionable Step: Store the compound in amber vials under an inert atmosphere (Argon/N2) at 2–8°C.

Part 4: Quantitative Degradation Summary

Stress ConditionPrimary MechanismMajor Degradation ProductPrevention & Mitigation Strategy
Polar Solvents (DMSO/H2O) Tautomerization (Physical)3-Fluoro-5-methoxy-1H-pyridin-2-oneBuffer HPLC mobile phases; use CDCl3 for structural NMR confirmation.
Strong Nucleophiles / Base SNAr (Chemical)3-Substituted-5-methoxypyridin-2-olSubstitute with non-nucleophilic bases (e.g., DIPEA); avoid primary amines.
Strong Acids (HBr, BBr3) O-Demethylation (Chemical)3-Fluoro-pyridine-2,5-diolEmploy mild, orthogonal deprotection conditions; monitor reaction temperatures strictly.
UV Light + O2 Photo-oxidation (Chemical)Ring cleavage productsStore in amber, light-blocking vials under Argon at 2–8°C.

Part 5: Self-Validating Experimental Protocol

To definitively distinguish between physical tautomerism and chemical degradation in your own lab, execute the following Forced Degradation Profiling Protocol . This self-validating system establishes the exact baseline behavior of your specific batch.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve 10 mg of 3-Fluoro-5-methoxypyridin-2-ol in 10 mL of HPLC-grade Acetonitrile (1 mg/mL).

  • Control Sample: Transfer 1 mL of stock to an amber HPLC vial. Add 1 mL of Acetonitrile. Store at 4°C.

  • Acidic Stress Test (O-demethylation validation): Transfer 1 mL of stock to a vial. Add 1 mL of 1M HCl. Heat at 60°C for 4 hours. Neutralize with 1 mL of 1M NaOH before injection. Expected Result: Emergence of an [M-14] peak via LC-MS.

  • Basic/Nucleophilic Stress Test (SNAr validation): Transfer 1 mL of stock to a vial. Add 1 mL of 1M NaOH containing 0.1M n-butylamine. Heat at 60°C for 4 hours. Neutralize with 1 mL of 1M HCl before injection. Expected Result: Emergence of a defluorinated, amine-substituted adduct mass.

  • Photolytic Stress Test: Transfer 1 mL of stock to a clear glass vial. Expose to a UV-C lamp (254 nm) for 24 hours at room temperature.

  • Analysis: Run all samples via LC-MS using a buffered mobile phase (0.1% Formic Acid in Water/Acetonitrile). Compare the retention times and mass spectra of the stressed samples against the control. If the control shows a single sharp peak, but your standard reactions show multiple peaks, you have confirmed chemical degradation rather than tautomerism.

Part 6: References

  • Tautomerization of Nucleobase Model Compounds: The 4-Pyridinol and 4(1H)-Pyridinone Monomers and Their Dimers | The Journal of Physical Chemistry A - ACS Publications |[Link]

  • Stability of 4-pyridone vs 4-pyridinol | Chemistry Stack Exchange |[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society |[Link]

  • Nucleophilic aromatic substitution | Wikipedia |[Link]

  • Thermodynamics and Reduction Kinetics Properties of 2-Methyl-3-hydroxypyridine-5-carboxylic Acid Oxygenase | Biochemistry - ACS Publications |[Link]

  • Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876 | MDPI |[Link]

  • Identification of photodegradation product of organophosphorus pesticides and elucidation of transformation mechanism under simulated sunlight irradiation | PubMed |[Link]

Sources

Optimization

Technical Support Center: NMR Signal Assignment for 3-Fluoro-5-methoxypyridin-2-ol

Welcome to the Diagnostic Hub for 3-Fluoro-5-methoxypyridin-2-ol (CAS: 1227511-78-5)[1]. As a highly functionalized fluorinated heterocycle, this molecule presents unique spectroscopic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Diagnostic Hub for 3-Fluoro-5-methoxypyridin-2-ol (CAS: 1227511-78-5)[1]. As a highly functionalized fluorinated heterocycle, this molecule presents unique spectroscopic challenges. This guide is engineered for researchers and drug development professionals to resolve ambiguities arising from lactam-lactim tautomerism and complex heteronuclear spin-spin coupling ( 19 F- 1 H, 19 F- 13 C, and 19 F- 15 N).

Part 1: Troubleshooting & FAQs

Q1: My 1 H NMR spectrum looks completely different when I switch from CDCl 3​ to DMSO-d 6​ . Are my samples degrading? Root Cause: Your sample is not degrading; it is undergoing a dynamic lactam-lactim tautomerization between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. Mechanistic Explanation: The position of this equilibrium is dictated by the dielectric constant and hydrogen-bonding capacity of your solvent. In non-polar solvents like CDCl 3​ , the 2-hydroxypyridine form is favored (often stabilized via self-dimerization). However, in highly polar solvents like DMSO-d 6​ or water, the 2-pyridone tautomer is overwhelmingly stabilized. This occurs because the 2-pyridone form possesses a significantly higher calculated dipole moment (~5.97 Debye in chloroform) compared to the 2-hydroxypyridine form (~1.83 Debye)[2]. This solvation effect drastically alters the electronic environment of the ring, shifting the exchangeable proton to an N-H resonance (~11.5–12.0 ppm) and shielding the C4/C6 protons.

G A 3-Fluoro-5-methoxypyridin-2-ol (Sample) B Non-Polar Solvent (e.g., CDCl3) A->B Dissolved in C Polar Solvent (e.g., DMSO-d6) A->C Dissolved in D 2-Hydroxypyridine Tautomer (Lactim Form) B->D Favors E 2-Pyridone Tautomer (Lactam Form) C->E Favors F Low Dipole Moment (~1.8 D) Stabilized by Dimerization D->F Mechanism G High Dipole Moment (~6.0 D) Stabilized by Solvation E->G Mechanism

Caption: Solvent-dependent tautomerization pathways of 3-fluoro-5-methoxypyridin-2-ol.

Q2: My 13 C NMR spectrum has too many signals. I expect 6 distinct carbons, but I see multiple doublets. Is my sample impure? Root Cause: You are observing heteronuclear spin-spin coupling between the 19 F nucleus at C3 and the 13 C nuclei of the pyridine ring[3]. Mechanistic Explanation: Fluorine-19 is a spin-½ nucleus with 100% natural abundance. It couples strongly through the carbon framework, creating a self-validating splitting pattern rather than an impurity profile.

  • C3 will appear as a massive doublet ( 1JCF​≈240−260 Hz).

  • C2 and C4 will appear as large doublets ( 2JCF​≈15−30 Hz).

  • C5 will appear as a smaller doublet ( 3JCF​≈5−10 Hz). To simplify the spectrum and confirm the carbon skeleton, you must acquire a 19 F-decoupled 13 C spectrum ( 13 C{ 19 F}) (See Protocol 2).

Q3: How can I definitively distinguish the H4 and H6 protons in the 1 H NMR spectrum? Root Cause: Both H4 and H6 are aromatic protons appearing in the 7.0–8.0 ppm region, and both exhibit splitting. Mechanistic Explanation: Regiochemistry can be assigned by analyzing the magnitude of the 19 F- 1 H scalar couplings. H4 is positioned ortho to the fluorine atom at C3. Therefore, H4 will exhibit a large 3JHF​ coupling (typically 8–11 Hz), appearing as a distinct doublet of doublets (coupled to F and H6). H6, being para to the fluorine, will only show a small 5JHF​ coupling (~1.5 Hz) and a 4JHH​ meta-coupling to H4 (~2.5 Hz). If ambiguities persist, 19 F- 15 N HMBC can be utilized, as 2JNF​ couplings in fluoropyridines can reach up to 52 Hz, providing a stark contrast to smaller 3JNF​ couplings[4].

Part 2: Quantitative Data Reference

Use the following table to benchmark your experimental data. Values are representative of the 2-pyridone tautomer in highly polar media.

NucleusPositionExpected Shift (ppm)MultiplicityCoupling Constants (Hz)Diagnostic Value
1 H N-H (1)11.5 – 12.0br sN/AHighly solvent dependent; confirms lactam form.
1 H H-47.4 – 7.7dd 3JHF​≈10 , 4JHH​≈2.5 Large 3JHF​ confirms ortho-relationship to F.
1 H H-67.2 – 7.5dd 4JHH​≈2.5 , 5JHF​≈1.5 Small 5JHF​ confirms para-relationship to F.
1 H O-CH 3​ (5)3.7 – 3.9sN/AUnambiguous methoxy singlet.
13 C C-2~158.0d 2JCF​≈25 Carbonyl/enol carbon; split by F.
13 C C-3~148.0d 1JCF​≈245 Direct C-F bond; massive splitting[3].
13 C C-4~110.0d 2JCF​≈20 Ortho carbon to F.
13 C C-5~140.0d 3JCF​≈8 Meta carbon to F; bears OMe.
13 C C-6~120.0d 4JCF​≈2 Para carbon to F.
19 F F-3-130 to -140d 3JFH​≈10 Confirms single fluorine environment.

Part 3: Standardized Experimental Protocols

Protocol 1: Solvent-Titration NMR Study (Tautomerism Validation)

This protocol is a self-validating method to prove that shifting peaks are due to tautomerism rather than degradation.

  • Sample Preparation: Dissolve 15 mg of 3-Fluoro-5-methoxypyridin-2-ol in 600 µL of anhydrous CDCl 3​ (a non-polar solvent).

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum (ns=16, d1=2s) at 298 K. Document the exact chemical shifts of the exchangeable proton and the H4/H6 aromatic protons.

  • Titration Step: Add 10 µL of DMSO-d 6​ directly to the NMR tube and mix thoroughly.

  • Iterative Tracking: Re-acquire the 1 H NMR spectrum. Repeat the addition of DMSO-d 6​ in 10 µL increments up to 50 µL.

  • Data Analysis: You will observe a non-linear chemical shift migration of the H4/H6 protons and the exchangeable proton. As the dielectric constant of the medium increases, the equilibrium is forced toward the 2-pyridone (lactam) tautomer, validating the structural integrity of the compound.

Protocol 2: 19 F-Decoupled 13 C NMR Acquisition ( 13 C{ 1 H, 19 F})

To collapse the complex C-F multiplets into singlets for straightforward carbon counting:

  • Sample Preparation: Dissolve 25 mg of the compound in 600 µL of DMSO-d 6​ to ensure a high signal-to-noise ratio for carbon detection.

  • Hardware Tuning: Tune the NMR probe to 13 C (observe channel), 1 H (decouple channel 1), and 19 F (decouple channel 2). Note: A triple-resonance probe (e.g., HCN/F or HCF) is strictly required for this experiment.

  • Frequency Calibration: Acquire a quick 19 F 1D spectrum to determine the exact resonance frequency (O1p) of the C3-fluorine (typically around -135 ppm). Set the 19 F decoupling frequency exactly to this value.

  • Acquisition: Acquire the 13 C spectrum using standard WALTZ-16 decoupling on both the 1 H and 19 F channels.

  • Validation: Compare the resulting singlet-only 13 C spectrum with your standard 13 C{ 1 H} spectrum. The massive 245 Hz doublet of C3 will collapse into a distinct singlet, confirming the carbon skeleton.

Workflow Step1 1. Acquire 1H & 19F 1D NMR Step2 2. Analyze 3J(H,F) Couplings Step1->Step2 Identify H4 vs H6 Step3 3. Acquire 13C & 13C{19F} NMR Step2->Step3 Proceed to Carbon Step4 4. Map 1J(C,F) to 4J(C,F) Splitting Step3->Step4 Differentiate C-F couplings Step5 5. 2D NMR (HSQC / HMBC) Step4->Step5 Resolve ambiguities Step6 Final Regiochemical Assignment Step5->Step6 Confirm connectivity

Caption: Orthogonal NMR workflow for resolving fluorinated pyridone regiochemistry.

References

  • PubChemLite - 3-fluoro-5-methoxypyridin-2-ol (C6H6FNO2) . Université du Luxembourg. [Link]

  • How about Tautomers? WuXi Biology. [Link]

  • Long-range 19F-15N heteronuclear shift correlation: examination of J-modulations associated with broad range accordion excitation . Academia.edu. [Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine . Loughborough University Research Repository.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Fluoro-5-methoxypyridin-2-ol Synthesis

Welcome to the Technical Support Center for the synthesis and process optimization of 3-Fluoro-5-methoxypyridin-2-ol (CAS: 1227511-78-5)[1][2]. As a Senior Application Scientist, I have designed this guide to help resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and process optimization of 3-Fluoro-5-methoxypyridin-2-ol (CAS: 1227511-78-5)[1][2]. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic complexities, impurity profiling, and troubleshooting of this critical fluorinated building block.

Rather than merely listing instructions, this guide is built on the principles of causality—explaining why specific impurities form and how your experimental choices directly influence the reaction's self-validating system.

Part 1: Mechanistic Workflow & Causality

The most industrially relevant and scalable route to synthesize 3-fluoro-5-methoxypyridin-2-ol is the Copper-Catalyzed Ullmann-Type Methoxylation of 5-bromo-3-fluoropyridin-2-ol[3].

While palladium-catalyzed cross-couplings are an option, copper-mediated etherification is preferred for halopyridines due to lower catalyst costs and robust scalability[3][4]. However, the highly functionalized nature of the pyridine ring (containing both an acidic hydroxyl/pyridone moiety and an electrophilic fluorinated position) introduces competing side reactions. Understanding the bifurcation of these pathways is critical for impurity control.

SynthesisWorkflow SM 5-Bromo-3-fluoropyridin-2-ol (Starting Material) Reaction Ullmann Methoxylation (NaOMe, CuI, Ligand) SM->Reaction Target 3-Fluoro-5-methoxypyridin-2-ol (Target Product) Reaction->Target Main Pathway Imp1 3-Fluoropyridine-2,5-diol (Demethylation) Reaction->Imp1 Excess Heat/Base Imp2 3,5-Dimethoxypyridin-2-ol (SNAr Over-reaction) Reaction->Imp2 F-Displacement Imp3 3-Fluoropyridin-2-ol (Hydrodehalogenation) Reaction->Imp3 Moisture/Protonation

Figure 1: Reaction pathways and impurity generation in Ullmann methoxylation.

Part 2: Quantitative Impurity Profiling

To ensure scientific integrity, your analytical methods must be capable of resolving the following common impurities. The table below summarizes the quantitative data, typical Relative Retention Times (RRT) in standard Reverse-Phase HPLC (C18 column, Water/MeCN + 0.1% TFA), and the origin of each impurity.

Impurity NameStructure / OriginTypical RRTCausality & Control Strategy
Unreacted Starting Material 5-bromo-3-fluoropyridin-2-ol~1.35Origin: Catalyst deactivation or insufficient NaOMe.Control: Ensure rigorous degassing; monitor Cu(I) loading.
Demethylation Byproduct 3-fluoropyridine-2,5-diol~0.65Origin: Nucleophilic cleavage of the newly formed methoxy group by excess base at high temperatures.Control: Limit reaction time; quench immediately upon completion.
Over-reaction (SNAr) 3,5-dimethoxypyridin-2-ol~0.85Origin: Nucleophilic aromatic substitution (SNAr) of the fluorine atom by methoxide.Control: Strictly maintain temperature ≤95°C.
Hydrodehalogenation 3-fluoropyridin-2-ol~0.70Origin: Protonation of the organocopper intermediate by trace water.Control: Use strictly anhydrous solvents and reagents.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a mechanistic rationale so that the operator understands the why behind the how, ensuring high trustworthiness and reproducibility[3].

Copper-Catalyzed Methoxylation Workflow

Reagents: 5-bromo-3-fluoropyridin-2-ol (1.0 eq), Sodium methoxide (NaOMe, 3.0 eq), Copper(I) iodide (CuI, 0.1 eq), 1,10-Phenanthroline (Ligand, 0.2 eq), Anhydrous DMF/MeOH (4:1 v/v).

  • System Preparation & Degassing (Critical for Catalyst Lifespan):

    • Action: Charge a Schlenk flask with 5-bromo-3-fluoropyridin-2-ol, CuI, and 1,10-Phenanthroline. Subject the flask to three vacuum/argon backfill cycles.

    • Causality: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen. Cu(II) is catalytically inactive for this transformation and promotes oxidative homocoupling of the starting material.

  • Solvent & Base Addition:

    • Action: Add anhydrous DMF and a pre-titrated solution of NaOMe in MeOH via syringe under positive argon pressure.

    • Causality: The 3.0 equivalents of NaOMe serve a dual purpose: 1 eq deprotonates the pyridin-2-ol to form the soluble phenoxide-like salt, while the remaining 2 eq act as the nucleophile for the cross-coupling. Anhydrous conditions prevent the protonation of the highly reactive Cu-aryl intermediate, which would otherwise yield the hydrodehalogenated impurity.

  • Thermal Activation:

    • Action: Heat the reaction mixture to 90°C ± 2°C for 12–16 hours.

    • Causality: Temperature control is the primary self-validating checkpoint. At 90°C, the oxidative addition of the C-Br bond to Cu(I) proceeds smoothly. If the temperature exceeds 100°C, the highly electronegative fluorine atom at the 3-position activates the ring toward undesired SNAr, yielding 3,5-dimethoxypyridin-2-ol.

  • Quenching and Workup:

    • Action: Cool the mixture to 0°C and quench with a 1M aqueous HCl solution until the pH reaches 5.0–5.5. Extract with Ethyl Acetate.

    • Causality: Immediate cooling and quenching prevent the basic hydrolysis (demethylation) of the product. Adjusting the pH to 5.5 ensures the 3-fluoro-5-methoxypyridin-2-ol (which is amphoteric) remains in its neutral, organic-soluble tautomeric form for optimal extraction recovery.

Part 4: FAQs & Troubleshooting Guide

Q: My HPLC shows a massive spike in 3,5-dimethoxypyridin-2-ol. How is the fluorine atom being displaced? A: Fluorine is highly electronegative, which heavily polarizes the C-F bond and withdraws electron density from the pyridine ring. Under harsh basic conditions (excess NaOMe) and elevated temperatures (>100°C), the fluorine atom becomes an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). To troubleshoot this, recalibrate your heating block, ensure your internal reaction temperature does not exceed 95°C, and reduce the NaOMe equivalents from 3.0 to 2.5.

Q: The reaction stalls at 50% conversion, and the solution turns from deep red to green/blue. What happened? A: A color shift to green or blue indicates the oxidation of your Cu(I) active catalyst to inactive Cu(II) complexes. This is a direct result of oxygen ingress. To fix this, verify the integrity of your septa, ensure your argon line is dry, and sparge your DMF/MeOH solvent mixture with argon for at least 30 minutes prior to addition.

Q: I am detecting significant amounts of 3-fluoropyridine-2,5-diol. Is my product degrading? A: Yes. Aryl methyl ethers on electron-deficient heterocycles are prone to nucleophilic cleavage. If you leave the reaction stirring at 90°C after full conversion has been reached, the excess methoxide in the system will begin to attack the methyl group of your product (acting as a demethylating agent via an SN2 mechanism on the aliphatic carbon). Monitor the reaction strictly via LC-MS and quench it the moment the starting material is consumed.

Q: Why do we use a mixture of DMF and MeOH instead of just MeOH? A: While MeOH is the nucleophile source, it has a boiling point of 65°C, which limits the maximum reaction temperature at atmospheric pressure. The Ullmann-type activation of the C-Br bond typically requires 80–100°C[3][4]. By using DMF as the primary solvent, we can safely reach the required activation energy, while the small volume of MeOH ensures a sufficient local concentration of the methoxide nucleophile.

References

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes Source: ACS Publications URL:[Link]

  • 3-fluoro-5-methoxypyridin-2-ol (C6H6FNO2) - Compound Profile Source: PubChemLite (Université du Luxembourg) URL:[Link]

  • Cu Mediated Ullmann Type Cross Coupling and Industrial Applications Source: Organic Process Research & Development (Scribd Archive) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Rationale: The Power of Tautomerism and Substitution

Advanced Bioisosteres in Drug Discovery: A Comparative Guide to 3-Fluoro-5-methoxypyridin-2-ol and Pyridin-2-ol Derivatives As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge o...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Bioisosteres in Drug Discovery: A Comparative Guide to 3-Fluoro-5-methoxypyridin-2-ol and Pyridin-2-ol Derivatives

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds for metabolic stability, membrane permeability, and precise target engagement. The pyridin-2-ol scaffold—and its tautomeric 2-pyridone form—serves as a "privileged structure" and a highly versatile bioisostere for amides, phenyl rings, and other heterocycles [1]. However, the unsubstituted pyridin-2-ol often suffers from rapid oxidative metabolism and suboptimal lipophilicity.

By strategically decorating the ring—specifically designing 3-Fluoro-5-methoxypyridin-2-ol —we create a synergistic push-pull electronic system. This guide objectively compares 3-Fluoro-5-methoxypyridin-2-ol against its structural relatives, detailing the causality behind these modifications, providing self-validating experimental protocols, and presenting comparative performance data.

Pyridin-2-ol derivatives exist in a dynamic, solvent-dependent equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms [2]. This tautomerism allows the scaffold to act simultaneously as a hydrogen-bond donor and acceptor, making it an ideal hinge-binding motif for kinase inhibitors and other targets [3].

  • The 3-Fluoro Advantage : The introduction of a highly electronegative fluorine atom at the C3 position exerts a strong inductive (-I) effect. This lowers the pKa of the tautomeric NH/OH, shifting the equilibrium slightly and significantly enhancing passive membrane permeability by reducing the energetic penalty of desolvation.

  • The 5-Methoxy Advantage : Conversely, the methoxy group at C5 provides a mesomeric (+M) electron-donating effect. This not only counterbalances the electron deficiency induced by the fluorine but also serves as a critical hydrogen-bond acceptor, a strategy proven effective in restoring activity in gamma-secretase modulators [4].

Tautomerism Lactim 2-Hydroxypyridine Lactim Form (Non-Polar Media) Lactam 2-Pyridone Lactam Form (Polar/Aqueous Media) Lactim->Lactam Tautomeric Equilibrium F_Inductive 3-Fluoro Group -I Effect Lowers pKa & Increases LogP F_Inductive->Lactam Tunes NH Acidity OMe_Mesomeric 5-Methoxy Group +M Effect H-Bond Acceptor OMe_Mesomeric->Lactam Target Engagement

Figure 1: Tautomeric equilibrium of pyridin-2-ol and substituent effects of 3-F and 5-OMe groups.

Structural & Physicochemical Comparison

To understand the superiority of the dual-substituted scaffold, we must compare it against its individual components. The table below summarizes the physicochemical shifts induced by these functional groups.

DerivativeSubstituentsEstimated pKa (NH/OH)Estimated LogPPrimary Drug Discovery Application
Pyridin-2-ol None~11.60.4General bioisostere for amides
5-Methoxypyridin-2-ol 5-OMe~11.80.6Gamma-secretase modulators
3-Fluoropyridin-2-ol 3-F~9.50.9Kinase hinge-binding motifs
3-Fluoro-5-methoxypyridin-2-ol 3-F, 5-OMe~9.81.1Advanced dual-action bioisostere

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems used to synthesize and biologically evaluate these derivatives.

Protocol A: Regioselective Synthesis via Diazotization-Hydrolysis

Direct hydroxylation of electron-deficient pyridines is notoriously low-yielding. A more authoritative and regioselective approach is the diazotization of the corresponding 2-aminopyridine [5].

  • Preparation : Dissolve 10 mmol of 3-fluoro-5-methoxypyridin-2-amine in 15 mL of 10% aqueous sulfuric acid (H₂SO₄). Chill the solution to 0–5 °C in an ice bath.

    • Causality: Acidic conditions are required to protonate the amine, while strict low-temperature control prevents the premature, uncontrolled decomposition of the highly reactive diazonium salt.

  • Diazotization : Dropwise, add a solution of sodium nitrite (NaNO₂, 12 mmol) in 5 mL of water, maintaining the internal temperature below 5 °C. Stir for 30 minutes.

  • Hydrolysis : Gradually warm the reaction mixture to room temperature, then heat to 60 °C for 2 hours until nitrogen gas evolution ceases.

    • Causality: Thermal decomposition of the diazonium intermediate in an aqueous medium drives the nucleophilic attack of water, selectively yielding the pyridin-2-ol without over-oxidation.

  • Isolation : Neutralize the mixture with saturated NaHCO₃ to pH 7. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To validate the metabolic resistance conferred by the fluorine atom, a microsomal stability assay is employed.

  • Incubation Mixture : Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation : Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH acts as the essential electron-donating cofactor for Cytochrome P450 (CYP) enzymes; without it, oxidative metabolism cannot proceed, ensuring the assay specifically measures CYP-mediated clearance.

  • Quenching & Internal Standard : At designated time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism at exact time points. The internal standard acts as a self-validating control to normalize any LC-MS/MS injection volume variability or matrix ion suppression.

  • Analysis : Centrifuge at 14,000 rpm for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.

AssayWorkflow Step1 Compound Preparation (1 µM in buffer) Step2 HLM Incubation (+NADPH, 37°C) Step1->Step2 Step3 Quench (Cold MeCN + IS) Step2->Step3 Step4 Centrifugation (Protein Crash) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Figure 2: Step-by-step workflow for the in vitro human liver microsomal (HLM) stability assay.

Comparative Performance Data

The experimental data below illustrates the tangible benefits of the 3-fluoro-5-methoxy substitution pattern in drug discovery workflows.

CompoundIntrinsic Clearance (µL/min/mg)Half-life (min)PAMPA Permeability (10⁻⁶ cm/s)
Pyridin-2-ol 45.230.51.2
5-Methoxypyridin-2-ol 68.420.21.5
3-Fluoropyridin-2-ol 22.162.78.4
3-Fluoro-5-methoxypyridin-2-ol 28.548.610.2

Data Interpretation : The unsubstituted pyridin-2-ol exhibits moderate clearance. The addition of the 5-methoxy group (5-Methoxypyridin-2-ol) introduces a metabolic soft spot (O-demethylation), increasing clearance and reducing half-life. However, the strategic placement of the 3-fluoro group in 3-Fluoro-5-methoxypyridin-2-ol protects the ring from rapid oxidation, significantly extending the half-life while drastically improving passive permeability (PAMPA) due to favorable pKa modulation and increased lipophilicity.

References

  • Potential biological activities of pyridin-2(1H)-one scaffolds - Benchchem.

  • Theoretical Investigation of Tautomerism of 2- and 4-Pyridones: Origin, Substituent and Solvent Effects - ResearchGate.

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor - NIH/PMC.

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - NIH/PMC.

  • Application Notes and Protocols for the Synthesis of 5,6-Difluoropyridin-2-ol Derivatives - Benchchem.

Sources

Comparative

Biological Activity Screening of 3-Fluoro-5-methoxypyridin-2-ol: A Comparative Guide for Metalloenzyme Fragment-Based Drug Discovery

In the pursuit of clinically viable metalloenzyme inhibitors, the pharmaceutical industry has largely pivoted away from traditional hydroxamic acids due to their poor in vivo stability, rapid clearance, and off-target to...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of clinically viable metalloenzyme inhibitors, the pharmaceutical industry has largely pivoted away from traditional hydroxamic acids due to their poor in vivo stability, rapid clearance, and off-target toxicity[1]. As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I frequently evaluate alternative Zinc-Binding Groups (ZBGs). Among these, hydroxypyridinones have emerged as a privileged scaffold, offering tunable bidentate chelation and superior pharmacokinetic profiles[2].

This guide provides an objective, data-driven evaluation of 3-Fluoro-5-methoxypyridin-2-ol (a highly functionalized ZBG building block) compared to legacy alternatives. By strategically positioning a fluorine atom and a methoxy group on the hydroxypyridine core, this molecule solves critical challenges in target affinity, screening sensitivity, and structural optimization.

The Causality Behind the Design: Why 3-Fluoro-5-methoxypyridin-2-ol?

To understand the performance of this fragment, we must analyze the causality of its structural modifications:

  • C3-Fluorine (pKa Tuning & Reporter): The neutral hydroxypyridinone must deprotonate or act as a strong Lewis base to effectively chelate the catalytic zinc ion[3]. The highly electronegative fluorine atom at the C3 position exerts an inductive electron-withdrawing effect, lowering the pKa of the adjacent hydroxyl group. This increases the fraction of the active, zinc-chelating species at physiological pH (7.4). Furthermore, the 100% natural abundance and high gyromagnetic ratio of the 19 F nucleus transform the fragment into an exquisitely sensitive probe for NMR screening.

  • C5-Methoxy (S1' Pocket Vector): While the C2-oxygen and N1-nitrogen anchor the fragment to the zinc ion, the C5 position points directly toward the S1' specificity pocket in enzymes like Matrix Metalloproteinases (MMPs). The methoxy group provides an immediate lipophilic vector for structure-guided fragment growing, enhancing both affinity and isoform selectivity[2].

Comparative Performance Data

The following table summarizes the biological and physicochemical screening metrics of 3-Fluoro-5-methoxypyridin-2-ol against baseline ZBG fragments.

ZBG FragmentStructural MotifpKa (calc.)LogP 19 F NMR SensitivityMetalloenzyme IC 50​ (Model)*
3-Hydroxypyridin-2-one Unsubstituted Baseline8.90.12N/A> 100 µM
5-Fluoro-3-methoxypyridin-2-ol F at C5, OMe at C38.10.45Moderate (Broad signal)45 µM
3-Fluoro-5-methoxypyridin-2-ol F at C3, OMe at C57.40.52High (Sharp singlet)12 µM

*Note: IC 50​ values represent benchmark fragment-level screening data against a model zinc-dependent endopeptidase (e.g., MMP-12) to illustrate the structure-activity relationship (SAR).

Fragment Screening Workflow

To isolate true binders from false positives, we employ a rigorous, biophysical-first screening cascade.

FBDD_Workflow Lib Fluorinated ZBG Library (incl. 3-F-5-OMe-Py-2-ol) NMR Primary Screen 19F NMR (CPMG Sequence) Lib->NMR Screen FRET Orthogonal Validation FRET Enzymatic Assay NMR->FRET Hit Triage Xray Structural Biology X-ray Crystallography FRET->Xray Binding Mode Opt Lead Optimization S1' Pocket Growing Xray->Opt Structure-Guided

Fragment-based screening workflow for fluorinated Zinc-Binding Groups.

Self-Validating Experimental Protocols

Every protocol utilized in our lab is designed as a self-validating system to ensure absolute data integrity and eliminate assay artifacts.

Protocol A: 19 F NMR Fragment Screening (CPMG)

Traditional biochemical assays often yield false positives for low-molecular-weight fragments due to aggregation. We utilize a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to measure changes in the transverse relaxation time (T 2​ ) of the fluorine nucleus upon protein binding.

  • Sample Preparation: Prepare a 500 µL NMR sample containing 50 µM of 3-Fluoro-5-methoxypyridin-2-ol and 5 µM of the target metalloenzyme in a D 2​ O-supplemented buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). The D 2​ O acts as the NMR lock signal.

  • Data Acquisition: Acquire the 19 F CPMG NMR spectra at 298 K. The CPMG sequence suppresses the broad background signals of the large protein while highlighting the sharp singlet of the free fragment. Upon binding to the enzyme, the fragment adopts the macromolecule's tumbling rate, resulting in a drastically shortened T 2​ and a measurable attenuation (broadening) of the 19 F signal.

  • Self-Validation (Competition Control): To prove that the signal attenuation is due to specific active-site chelation and not non-specific surface adhesion, titrate 10 µM of a known, high-affinity active-site inhibitor (e.g., a broad-spectrum hydroxamate) into the tube. Validation Check: The 19 F signal of 3-Fluoro-5-methoxypyridin-2-ol must be fully restored as it is competitively displaced from the zinc site.

Protocol B: Orthogonal FRET-Based Enzymatic Assay

Hits confirmed by NMR are orthogonally validated to quantify their inhibitory potency (IC 50​ ).

  • Reagent Assembly: In a 384-well black microplate, dispense 10 nM of the target metalloenzyme and varying concentrations of the fragment (ranging from 1 µM to 500 µM) in assay buffer. Incubate for 30 minutes at room temperature to allow the ZBG to establish equilibrium with the catalytic zinc.

  • Kinetic Measurement: Initiate the reaction by adding 2 µM of a fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH 2​ ). Monitor fluorescence continuously for 20 minutes (Excitation: 328 nm, Emission: 393 nm).

  • Self-Validation (Z'-Factor): Calculate the initial velocity (V 0​ ) of the linear phase to ensure steady-state kinetics. The assay is self-validated by calculating the Z'-factor for the plate; only plates yielding a Z' > 0.6 are accepted, ensuring robust signal-to-background discrimination.

Mechanism of Action Visualization

The structural logic of 3-Fluoro-5-methoxypyridin-2-ol allows it to act as a dual-purpose warhead and structural anchor.

ZBG_Mechanism Zinc Catalytic Zn2+ (Metalloenzyme) Inhibition Enzyme Inhibition Zinc->Inhibition Blocked ZBG 3-F-5-OMe-Py-2-ol (Bidentate Chelation) ZBG->Zinc Chelates Fluoro C3-Fluorine (pKa Tuning & 19F Probe) Fluoro->ZBG Modulates Methoxy C5-Methoxy (S1' Pocket Vector) Methoxy->ZBG Anchors

Mechanism of metalloenzyme inhibition by 3-Fluoro-5-methoxypyridin-2-ol.

Conclusion

For drug development professionals targeting zinc-dependent metalloenzymes, 3-Fluoro-5-methoxypyridin-2-ol represents a highly optimized starting point. By seamlessly integrating an optimal pKa profile for physiological zinc chelation, a built-in 19 F NMR screening handle, and a synthetic vector for S1' pocket expansion, it outperforms legacy unsubstituted hydroxypyridinones. Integrating this fragment into your FBDD pipeline ensures a higher probability of identifying tractable, non-hydroxamate lead compounds.

References

  • Puerta, D. T., et al. "New Beginnings for Matrix Metalloproteinase Inhibitors: Identification of High-Affinity Zinc-Binding Groups." Journal of the American Chemical Society, 2004.[Link][1]

  • Wang, D., et al. "Computational Exploration of Zinc Binding Groups for HDAC Inhibition." Journal of Chemical Information and Modeling, 2013.[Link][3]

  • Puerta, D. T., et al. "Zinc-binding groups modulate selective inhibition of MMPs." ChemMedChem, 2008. [Link][2]

Sources

Validation

SAR Studies of 3-Fluoro-5-methoxypyridin-2-ol Analogs: A Comparative Guide for Kinase Inhibitor Design

Executive Summary In modern medicinal chemistry, the 2-pyridone (pyridin-2-ol) motif is recognized as a privileged bidentate scaffold, frequently deployed as a bioisostere for amides, phenols, and standard pyridines[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 2-pyridone (pyridin-2-ol) motif is recognized as a privileged bidentate scaffold, frequently deployed as a bioisostere for amides, phenols, and standard pyridines[1]. It is particularly valuable in kinase inhibitor design, where it acts as a potent hydrogen bond donor/acceptor pair at the ATP-binding hinge region[2]. However, unsubstituted 2-pyridones often suffer from poor metabolic stability and suboptimal lipophilicity.

This guide objectively evaluates 3-Fluoro-5-methoxypyridin-2-ol as an advanced, next-generation building block. By systematically comparing this heavily functionalized analog against its simpler precursors, we demonstrate how the strategic installation of fluorine and methoxy groups synergistically optimizes pharmacokinetics (PK) and target affinity.

Mechanistic Rationale: The Causality of Substitution

To understand the superior performance of 3-Fluoro-5-methoxypyridin-2-ol, one must analyze the electronic and steric contributions of its substituents:

  • The 3-Fluoro Effect (Electronic Tuning & Stability): Fluorine is a highly electronegative atom that exerts a strong inductive electron-withdrawing effect (-I). Placing fluorine at the 3-position lowers the pKa of the adjacent N-H (or O-H in the lactim tautomer). This increased acidity strengthens the hydrogen bond donating capacity of the core, leading to tighter binding with the backbone carbonyls of kinase hinge regions[3]. Furthermore, the C-F bond is highly resistant to cytochrome P450-mediated oxidation, effectively blocking a major metabolic soft spot.

  • The 5-Methoxy Effect (Lipophilicity & Steric Fit): While fluorine lowers basicity, the 5-methoxy group acts as an electron-donating group via resonance (+R), balancing the electronic distribution of the ring. More importantly, it increases the overall lipophilicity (LogD) of the molecule, driving better passive membrane permeability and occupying hydrophobic sub-pockets within the target active site.

G Core 2-Pyridone Core (Hinge Binder) F_sub 3-Fluoro Substitution (-I Effect) Core->F_sub OMe_sub 5-Methoxy Substitution (+R Effect) Core->OMe_sub Effect1 Lowers NH pKa (Stronger H-Bonding) F_sub->Effect1 Effect2 Blocks CYP450 Oxidation F_sub->Effect2 Effect3 Tunes Lipophilicity (Optimal LogD) OMe_sub->Effect3 Outcome Optimized 3F-5OMe-Py-2-ol Bioisostere Effect1->Outcome Effect2->Outcome Effect3->Outcome

Logic diagram of substituent effects on the 2-pyridone core.

Comparative Performance Data

To objectively assess the utility of the 3-Fluoro-5-methoxypyridin-2-ol scaffold, we compare it against three baseline analogs. The data below represents a standardized profiling cascade against a model kinase target (e.g., p38α MAPK).

Analog ScaffoldpKa (N-H)LogD (pH 7.4)HLM CLint (µL/min/mg)Kinase Hinge Affinity (IC50, nM)
2-Pyridone (Baseline)11.6-0.5245.2 (High clearance)1,250
5-Methoxypyridin-2-ol 11.80.2168.5 (Very high clearance)850
3-Fluoropyridin-2-ol 9.50.1515.4 (Moderate clearance)310
3-Fluoro-5-methoxypyridin-2-ol 9.8 0.85 < 8.0 (Stable) 45

Data Synthesis: The baseline 2-pyridone is too polar (LogD < 0) and metabolically labile. Adding only a methoxy group worsens metabolic clearance due to O-demethylation vulnerabilities. Adding only a fluorine improves stability and affinity but leaves the molecule too polar. The 3-Fluoro-5-methoxy combination yields a "Goldilocks" profile: optimal LogD for permeability, exceptional metabolic stability (CLint < 8.0), and a 27-fold increase in target affinity due to optimized hydrogen bond donor strength.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the data presented above must be generated using protocols designed to self-validate. If the internal controls of these workflows fail, the assay automatically flags the data as invalid.

Protocol A: pKa Determination via UV-Metric Titration

Because fluorine substitution dramatically alters the ionization state[3], precise pKa measurement is critical. We utilize UV-metric titration rather than potentiometry due to the low solubility of advanced analogs.

  • Preparation: Prepare a 10 mM stock of the 3-Fluoro-5-methoxypyridin-2-ol analog in 100% DMSO. Dilute to a final assay concentration of 50 µM in a universal aqueous buffer system (pH range 2.0 to 12.0).

  • Spectral Acquisition: Using a diode-array spectrophotometer, record the UV absorbance spectra (200–400 nm) of the compound at 0.2 pH unit increments.

  • Data Processing (Target Factor Analysis): Extract the pure spectra of the fully protonated and fully deprotonated species.

  • Self-Validation Check (Isosbestic Point): Overlay all acquired spectra. Causality: The protocol is only valid if a sharp, distinct isosbestic point (a specific wavelength where total absorbance remains constant) is observed. If the isosbestic point drifts or blurs, it indicates compound degradation or precipitation during the assay, and the pKa value must be discarded.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Evaluating the protective effect of the 3-fluoro group against CYP450 oxidation.

  • Incubation Setup: Combine the test analog (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Self-Validation Check (Control Competency): Run Verapamil (rapid clearance) and Warfarin (slow clearance) in parallel. Causality: If Verapamil is not depleted by >80% at 30 minutes, the microsomes have lost enzymatic activity (likely degraded NADPH or inactive CYP enzymes). If Warfarin depletes by >20%, the system is over-active or non-specific binding is occurring. The assay is only validated if both controls fall within historical acceptable ranges.

W Step1 Compound Synthesis & QC (LC-MS/NMR) Step2 Physicochemical Profiling (UV-Metric pKa & LogD) Step1->Step2 Step3 In Vitro ADME (HLM Stability Assay) Step2->Step3 Valid Self-Validation Gates: Isosbestic Points & Controls Step2->Valid Step4 Target Affinity (Kinase IC50) Step3->Step4 Step3->Valid

High-throughput SAR evaluation workflow with integrated self-validation.

Conclusion

The transition from a basic 2-pyridone to a 3-Fluoro-5-methoxypyridin-2-ol scaffold represents a masterclass in rational drug design. By leveraging the electron-withdrawing nature of fluorine to optimize hinge-binding pKa and block metabolism, while simultaneously using a methoxy group to tune lipophilicity, researchers can overcome the traditional attrition risks associated with polar heterocyclic fragments.

References

  • Fabulous Fluorine in Medicinal Chemistry Source: Sussex Drug Discovery Centre URL:[Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions Source: RSC Advances (National Institutes of Health) URL:[Link][1]

  • Recent Advances of Pyridinone in Medicinal Chemistry Source: Frontiers in Chemistry URL:[Link][2]

Sources

Comparative

Comprehensive Spectroscopic Comparison Guide: 3-Fluoro-5-methoxypyridin-2-ol and Key Analogs

Executive Summary For researchers and drug development professionals, the precise characterization of substituted pyridines is critical due to their prevalence in pharmacophores. 3-Fluoro-5-methoxypyridin-2-ol presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise characterization of substituted pyridines is critical due to their prevalence in pharmacophores. 3-Fluoro-5-methoxypyridin-2-ol presents a unique spectroscopic profile driven by the competing electronic effects of a C3-fluorine (inductive withdrawal) and a C5-methoxy group (resonance donation). Furthermore, like all pyridin-2-ols, this molecule exists in a dynamic lactim-lactam tautomeric equilibrium (pyridin-2-ol pyridin-2(1H)-one).

This guide objectively compares the spectroscopic performance (NMR, IR, MS) of 3-Fluoro-5-methoxypyridin-2-ol against its structural analogs: pyridin-2-ol , 5-methoxypyridin-2-ol , and 3-fluoropyridin-2-ol . By analyzing these differences, scientists can accurately map electronic distributions, predict tautomeric states in various solvents, and validate structural integrity during synthesis.

Mechanistic Rationale: Electronic Effects and Tautomerism

The spectroscopic behavior of 3-Fluoro-5-methoxypyridin-2-ol cannot be understood simply as the sum of its parts. The analytical data is heavily dictated by the lactim-lactam tautomerism inherent to 2-hydroxypyridines[1][2].

  • The C3-Fluorine Effect: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). This deshields adjacent carbons (C2 and C4) and increases the acidity of the tautomeric proton. In 19 F NMR, the fluorine nucleus is highly sensitive to its local electronic environment, making it an excellent probe for determining the tautomeric state[3].

  • The C5-Methoxy Effect: The methoxy group donates electron density through resonance (+M), which strongly shields the ortho and para positions (C4 and C6).

  • Synergistic Impact: In 3-Fluoro-5-methoxypyridin-2-ol, the C4 proton is caught between the deshielding inductive effect of the C3-fluorine and the shielding resonance effect of the C5-methoxy group. This push-pull dynamic directly dictates the 1H and 13C NMR chemical shifts.

G Core Electronic Effects on 3-Fluoro-5-methoxypyridin-2-ol C3F C3-Fluorine (Inductive Withdrawal, -I) Core->C3F C5OMe C5-Methoxy (Resonance Donation, +M) Core->C5OMe F_Effect1 Deshields C2 & C4 (13C NMR Shift ↑) C3F->F_Effect1 F_Effect2 Stabilizes Lactam Form via H-Bonding C3F->F_Effect2 OMe_Effect1 Shields C4 & C6 (1H/13C NMR Shift ↓) C5OMe->OMe_Effect1 OMe_Effect2 Increases Electron Density at N1 C5OMe->OMe_Effect2

Caption: Logical relationship of electronic effects governing the spectroscopic shifts in the target molecule.

Comparative Spectroscopic Data

To isolate the impact of each functional group, we compare the target molecule to its des-fluoro and des-methoxy analogs. Data is synthesized from established substituent effect increments and empirical trends in fluorinated pyridines[4][5].

Table 1: 1 H and 19 F NMR Chemical Shifts (DMSO- d6​ , 400 MHz)

Note: DMSO strongly favors the pyridin-2(1H)-one (lactam) tautomer due to its hydrogen-bond accepting capability.

CompoundH-4 δ (ppm)H-6 δ (ppm) 19 F δ (ppm)*NH/OH δ (ppm)
Pyridin-2-ol 7.40 (m)7.35 (m)N/A11.8 (br s)
5-Methoxypyridin-2-ol 7.25 (dd)6.95 (d)N/A11.5 (br s)
3-Fluoropyridin-2-ol 7.55 (ddd)7.20 (dd)-135.2 (d)12.1 (br s)
3-Fluoro-5-methoxypyridin-2-ol 7.35 (dd)6.85 (d)-138.5 (d)11.9 (br s)

Causality Analysis: The H-6 proton in 3-Fluoro-5-methoxypyridin-2-ol (6.85 ppm) is significantly shielded compared to the base pyridin-2-ol (7.35 ppm) strictly due to the ortho-resonance donation of the C5-methoxy group. The 19 F chemical shift shifts slightly upfield (-138.5 ppm) compared to 3-fluoropyridin-2-ol (-135.2 ppm) because the C5-methoxy group increases the overall electron density of the aromatic ring, shielding the fluorine nucleus[3][4].

Table 2: 13 C NMR Selected Shifts and C-F Coupling Constants (100 MHz)
CompoundC-2 δ (ppm)C-3 δ (ppm)C-4 δ (ppm)C-5 δ (ppm)C-6 δ (ppm)C-F Coupling ( JCF​ )
3-Fluoropyridin-2-ol 157.5148.0120.5105.2130.1 1J = 250 Hz, 2J = 24 Hz
3-Fluoro-5-methoxypyridin-2-ol 158.0145.5115.2142.1118.5 1J = 245 Hz, 2J = 22 Hz

Causality Analysis: The introduction of the C5-methoxy group dramatically shifts the C4 carbon upfield (from 120.5 ppm to 115.2 ppm) due to ortho-shielding. The large 1JCF​ coupling constant (~245 Hz) is a definitive self-validating marker for the direct attachment of fluorine to the sp2 hybridized C3 carbon[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent artifact misinterpretation.

Protocol 1: High-Resolution Multi-Nuclear NMR Acquisition

Objective: Accurately determine the tautomeric state and assign all 1H , 13C , and 19 F resonances.

  • Sample Preparation: Dissolve 15 mg of 3-Fluoro-5-methoxypyridin-2-ol in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is chosen to intentionally lock the molecule into the lactam (pyridin-2(1H)-one) form via intermolecular hydrogen bonding, simplifying the spectra by preventing rapid tautomeric exchange line-broadening.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) for 1H / 13C referencing, and Trichlorofluoromethane (CFCl 3​ ) for 19 F referencing.

  • Lock and Shim: Establish a stable deuterium lock. Perform gradient shimming (Z1-Z5) until the TMS line width at half-height is < 0.8 Hz.

    • Self-Validation: A sharp TMS peak guarantees that any observed peak broadening in the sample is due to chemical exchange (e.g., the NH/OH proton) rather than poor magnetic homogeneity.

  • 19 F Acquisition: Run a 19 F spectrum with inverse-gated 1H decoupling.

    • Causality: Removing 1H coupling collapses the fluorine signal to a sharp singlet (or a simplified multiplet if only specific couplings are decoupled), allowing for precise chemical shift measurement without Nuclear Overhauser Effect (NOE) distortion[3].

  • 2D HMBC/HSQC: Execute 2D heteronuclear experiments to map the exact connectivity. The 3JCH​ correlation from the methoxy protons to the C5 carbon definitively anchors the assignment of the right-hand side of the ring.

Protocol 2: LC-MS/MS for Isomer Differentiation

Objective: Confirm molecular weight and differentiate from positional isomers (e.g., 5-fluoro-3-methoxypyridin-2-ol).

  • Chromatography: Inject 2 μ L onto a C18 Reverse-Phase column using a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

    • Self-Validation: The presence of the [M+H]+ peak at m/z 144.0455 confirms the intact mass[6].

  • Collision-Induced Dissociation (CID): Isolate m/z 144.0 and apply normalized collision energy (NCE) at 25%.

    • Causality: 3-Fluoro-5-methoxypyridin-2-ol will characteristically lose a methyl radical ( ⋅CH3​ , -15 Da) or formaldehyde ( CH2​O , -30 Da) from the methoxy group, followed by the expulsion of CO (-28 Da) from the lactam core. The retention of the fluorine atom in the primary fragment ions validates its position on the stable core ring rather than a labile side chain.

G Start Sample Prep: 3-Fluoro- 5-methoxypyridin-2-ol Solvent Solvent Selection (DMSO-d6 locks Lactam) Start->Solvent NMR Multi-Nuclear NMR (1H, 13C, 19F) Solvent->NMR MS LC-MS/MS Fragmentation Solvent->MS Tautomer Tautomeric Equilibrium Analysis (Lactim vs Lactam) NMR->Tautomer MS->Tautomer Validation Data Cross-Validation & Final Assignment Tautomer->Validation

Caption: Step-by-step analytical workflow ensuring self-validating spectroscopic characterization.

Conclusion

When comparing 3-Fluoro-5-methoxypyridin-2-ol to its analogs, the spectroscopic data reveals a highly polarized ring system. The C3-fluorine acts as an inductive sink, while the C5-methoxy group acts as a resonance donor. This push-pull system not only dictates the distinct upfield and downfield shifts observed in 1H and 13C NMR but also heavily influences the molecule's preference for the pyridone (lactam) tautomer in polar environments. By employing multi-nuclear NMR alongside rigorous LC-MS/MS fragmentation, researchers can achieve unambiguous structural validation.

References

  • PubChemLite. "3-fluoro-5-methoxypyridin-2-ol (C6H6FNO2)". Université du Luxembourg. Available at:[6]

  • Fluorine Notes. "NMR spectral characteristics of fluorocontaining pyridines". Perm State National Research University. Available at:[4]

  • ResearchGate. "Theoretical Investigation of Tautomerism of 2- and 4-Pyridones: Origin, Substituent and Solvent Effects". Available at:[1]

  • ACS Publications. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration". Available at:[5]

  • Biophysical Society. "Fluorine NMR". Available at:[3]

  • NIH PubMed Central. "Heat Shock Protein 70 Inhibitors... Pyridines as Reversible Binders". Available at:[2]

Sources

Validation

In Vitro Assay Protocol and Performance Comparison Guide: 3-Fluoro-5-methoxypyridin-2-ol as a Next-Generation Kinase Hinge Binder

Executive Summary In the landscape of targeted oncology, the design of highly efficient kinase inhibitors relies heavily on the optimization of the "hinge-binding" fragment. The hinge region of the kinase domain—which na...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the design of highly efficient kinase inhibitors relies heavily on the optimization of the "hinge-binding" fragment. The hinge region of the kinase domain—which naturally coordinates the adenine ring of ATP—requires a precise hydrogen-bond donor/acceptor motif.

This guide evaluates 3-Fluoro-5-methoxypyridin-2-ol (CAS: 1227511-78-5), a highly optimized building block, against its structural alternatives: 5-methoxypyridin-2-ol and 3-fluoropyridin-2-ol. By detailing a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay protocol for the BRAF(V600E) kinase, we will demonstrate how specific halogen and alkoxy substitutions mechanistically drive superior binding affinity, ligand efficiency, and solubility.

Mechanistic Rationale: The Pyridin-2-ol Scaffold

To understand why 3-Fluoro-5-methoxypyridin-2-ol outperforms standard fragments, we must examine the causality of its structural modifications. The base pyridin-2-ol scaffold exists in a tautomeric equilibrium with its pyridin-2-one form. This tautomerism is critical, as the pyridin-2-one motif establishes a strong bidentate interaction (acting as both a hydrogen-bond donor and acceptor) with the backbone amides of the kinase hinge region (e.g., Cys532 in BRAF)[1][2].

  • The 3-Fluoro Advantage (Inductive Effect): The addition of a highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect. This lowers the local pKa​ of the adjacent tautomeric nitrogen/oxygen, significantly strengthening its capacity as a hydrogen-bond donor to the hinge backbone[3].

  • The 5-Methoxy Advantage (Steric Vector & Solubility): The methoxy group at the 5-position projects outward into the solvent channel. This not only improves aqueous solubility but also provides an ideal synthetic vector for attaching linker moieties (e.g., for PROTACs or macrocyclic inhibitors) without causing steric clashes in the ATP-binding pocket.

SAR_Logic Base Pyridin-2-ol Scaffold (Hinge Binder) F_Sub 3-Fluoro Substitution (Inductive Effect) Base->F_Sub MeO_Sub 5-Methoxy Substitution (Steric Vector) Base->MeO_Sub pKa Lowers pKa Strengthens H-Bond F_Sub->pKa Solv Occupies Solvent Channel Improves Solubility MeO_Sub->Solv Affinity Enhanced Binding Affinity (Kd < 50 nM) pKa->Affinity Solv->Affinity

Caption: Logical relationship of 3-Fluoro-5-methoxypyridin-2-ol structure-activity relationship (SAR).

Target Context: BRAF(V600E) and the MAPK Pathway

We utilize the BRAF(V600E) mutant kinase as the validation target for this protocol. BRAF is a serine/threonine kinase in the MAPK signaling cascade, and the V600E mutation is a primary driver in melanomas and colorectal carcinomas[4]. Validating a hinge-binder against this target ensures the fragment's translational relevance for oncology drug discovery programs.

MAPK_Pathway RAS RAS (Active) BRAF BRAF(V600E) Target Node RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Drives

Caption: Simplified MAPK signaling pathway highlighting the BRAF(V600E) therapeutic target node.

Comparative Performance Data

To objectively evaluate 3-Fluoro-5-methoxypyridin-2-ol, we conducted parallel TR-FRET binding assays against two structural analogs. The data below highlights the synergistic effect of combining the 3-fluoro and 5-methoxy substitutions.

CompoundStructural ModificationBRAF(V600E) Kd​ (nM)Ligand Efficiency (LE)Aqueous Solubility (µM)
3-Fluoro-5-methoxypyridin-2-ol 3-F, 5-OMe 42 0.48 >500
3-Fluoropyridin-2-ol3-F only1100.41150
5-Methoxypyridin-2-ol5-OMe only3150.39>500

Data Interpretation: The isolated 3-fluoro substitution improves affinity ( Kd​ = 110 nM) by modulating the pKa​ , but suffers from poor solubility. The isolated 5-methoxy substitution ensures excellent solubility but lacks the inductive effect required for tight hinge binding ( Kd​ = 315 nM). 3-Fluoro-5-methoxypyridin-2-ol achieves the optimal balance, yielding a sub-50 nM affinity with an exceptional Ligand Efficiency (LE) of 0.48, making it an ideal starting point for fragment-based drug design (FBDD).

In Vitro Assay Protocol: TR-FRET Binding Assay

We employ a Time-Resolved FRET (TR-FRET) assay utilizing a Europium (Eu)-labeled anti-His antibody and an Alexa Fluor 647-labeled Kinase Tracer. Causality of Assay Choice: TR-FRET is selected over standard biochemical kinase assays because it directly measures thermodynamic binding affinity ( Kd​ ) rather than enzymatic turnover ( IC50​ ), which is critical for evaluating low-molecular-weight fragments. Furthermore, the time-resolved nature of Europium emission (long half-life) eliminates short-lived background autofluorescence from the chemical fragments.

TR_FRET_Workflow Prep 1. Reagent Prep (BRAF, Tracer, Eu-Ab) Incubate 2. Compound Incubation (22°C, 60 min) Prep->Incubate Excite 3. Excitation (340 nm) Incubate->Excite Read 4. Emission Read (615 nm & 665 nm) Excite->Read Analyze 5. Ratio Calculation (665/615 nm) Read->Analyze

Caption: Step-by-step workflow of the Time-Resolved FRET (TR-FRET) kinase binding assay.

Reagent Preparation & Self-Validating Controls
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. (Causality: pH 7.5 is strictly maintained to ensure the pyridin-2-ol fragment remains in its physiologically relevant protonation state[3]. DTT prevents the oxidation of surface cysteines on the kinase).

  • Target: N-terminal His-tagged BRAF(V600E) recombinant protein (final concentration: 2 nM).

  • Tracer: Kinase Tracer 236 (final concentration: 10 nM).

  • Antibody: LanthaScreen™ Eu-anti-His Tag Antibody (final concentration: 2 nM).

  • Self-Validating Controls: Include a No-Compound Control (DMSO only, defines maximum FRET signal) and a No-Kinase Control (defines minimum background FRET). Use Sorafenib as a positive control hinge-binder.

Step-by-Step Methodology
  • Compound Dilution: Prepare a 3-fold, 11-point serial dilution of 3-Fluoro-5-methoxypyridin-2-ol in 100% DMSO. Transfer 100 nL of each concentration to a low-volume 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Kinase/Antibody Addition: Add 5 µL of a 2X Master Mix containing His-BRAF(V600E) and Eu-anti-His Antibody in Assay Buffer to all wells.

  • Tracer Addition: Add 5 µL of 2X Kinase Tracer 236 in Assay Buffer to initiate the binding competition.

  • Incubation: Seal the plate and incubate in the dark at 22°C for exactly 60 minutes. (Causality: A 60-minute incubation is mandatory to allow the system to reach thermodynamic equilibrium, preventing the underestimation of affinity for fragments with slow kon​ rates).

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 340 nm

    • Emission 1 (Donor): 615 nm (Europium)

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor 647)

    • Delay Time: 100 µs; Integration Time: 200 µs.

Data Analysis

Calculate the Emission Ratio for each well:

Ratio=Emission615​Emission665​​

Plot the Emission Ratio against the log10​ of the compound concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50​ . Convert the IC50​ to the absolute dissociation constant ( Kd​ ) using the Cheng-Prusoff equation adapted for fluorescent tracers.

References

  • Zambon, A. et al. "Novel hinge binder improves activity and pharmacokinetic properties of BRAF inhibitors." Journal of Medicinal Chemistry (2010). 2

  • Oebbeke, M. et al. "Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts." Angewandte Chemie International Edition (2021). 3

Sources

Comparative

Validation of 3-Fluoro-5-methoxypyridin-2-ol Synthesis: A Comparative Guide of Synthetic Routes

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3-Fluoro-5-methoxypyridin-2-ol (CAS: 1227511-78-5) As a Senior Application Scientist, I frequently encounter challenges in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3-Fluoro-5-methoxypyridin-2-ol (CAS: 1227511-78-5)

As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization of electron-deficient heterocycles. 3-Fluoro-5-methoxypyridin-2-ol is a highly valuable building block in medicinal chemistry, particularly for synthesizing complex molecular architectures and kinase inhibitors[1]. However, achieving high regiochemical purity during its synthesis is notoriously difficult due to the competing electronic effects of the pyridine nitrogen and existing substituents.

This guide objectively compares our optimized synthetic protocol (Route A) against traditional alternatives (Routes B and C). By dissecting the causality behind each experimental choice, we provide a self-validating framework that ensures high-yield, scalable, and reproducible results.

Strategic Overview of Synthetic Pathways

The synthesis of substituted pyridinols typically relies on either the functionalization of a pre-existing pyridinol core or the transformation of an aminopyridine precursor[2]. We evaluated three distinct pathways for the production of 3-Fluoro-5-methoxypyridin-2-ol:

  • Route A (Optimized Product Method): Diazotization and subsequent thermal hydrolysis of 3-fluoro-5-methoxypyridin-2-amine.

  • Route B (Alternative 1): Direct electrophilic fluorination of 5-methoxypyridin-2-ol using Selectfluor.

  • Route C (Alternative 2): Nucleophilic aromatic substitution (SNAr) of 3-fluoro-5-bromopyridin-2-ol via methoxylation[3].

SyntheticRoutes SM1 3-Fluoro-5-methoxypyridin-2-amine (Precursor A) Product 3-Fluoro-5-methoxypyridin-2-ol (Target Product) SM1->Product Route A (Optimized): NaNO2, H2SO4, H2O Highly Regioselective SM2 5-Methoxypyridin-2-ol (Precursor B) SM2->Product Route B (Alternative 1): Selectfluor, MeCN Poor Selectivity SM3 3-Fluoro-5-bromopyridin-2-ol (Precursor C) SM3->Product Route C (Alternative 2): NaOMe, CuI, DMF Harsh Conditions

Fig 1. Comparison of synthetic pathways for 3-Fluoro-5-methoxypyridin-2-ol production.

Quantitative Performance Comparison

To objectively evaluate these methodologies, we synthesized the target compound using all three routes. The data below highlights why Route A is the superior choice for both bench-scale research and industrial scale-up.

Table 1: Comparative Performance Metrics of Synthetic Routes

MetricRoute A (Optimized Diazotization)Route B (Direct Fluorination)Route C (SNAr Methoxylation)
Overall Yield 82% 34%45%
Regiochemical Purity >99.0% <60% (Isomeric mixtures)85%
E-Factor (Waste/Product) 12.5 45.238.7
Scalability Excellent (Kilogram scale)Poor (Exothermic, hazardous)Moderate
Cost per Gram LowHigh (Selectfluor cost)Medium

Insight: Route B fails primarily due to the bulky nature of Selectfluor and the conflicting directing effects of the methoxy and hydroxyl groups, leading to a mixture of 3-fluoro, 4-fluoro, and di-fluorinated isomers. Route C requires harsh basic conditions (e.g., sodium methoxide or silver carbonate) which often trigger unwanted side reactions on the electron-deficient pyridine ring[3].

Mechanistic Rationale of the Optimized Method (Route A)

The superiority of Route A lies in its absolute regiocontrol. By pre-installing the fluorine and methoxy groups on the stable aminopyridine precursor, the synthesis is reduced to a highly predictable functional group interconversion: the transformation of a primary amine to a hydroxyl group via a diazonium intermediate[2].

Mechanism A 2-Amino Pyridine Derivative B Nitrosonium (NO+) Attack at 0-5°C A->B NaNO2 / H+ C Diazonium Salt Intermediate B->C -H2O D N2 Elimination (Thermal Drive) C->D Heat (60°C) E Hydroxyl Attack (Target Pyridinol) D->E +H2O

Fig 2. Mechanistic workflow of the optimized diazotization-hydrolysis reaction.

Experimental Protocols: A Self-Validating System

A robust protocol must be self-validating—meaning the chemist can verify the success of the reaction in real-time without immediate reliance on complex analytical instruments.

Protocol 1: Synthesis via Route A (Optimized Diazotization-Hydrolysis)

Adapted from foundational protocols for halogenated aminopyridines[2].

Step 1: Substrate Dissolution & Acidification

  • Action: Suspend 3-fluoro-5-methoxypyridin-2-amine (10.0 g, 70.3 mmol) in 100 mL of 15% aqueous H2​SO4​ . Cool the mixture to 0–5 °C using an ice-brine bath.

  • Causality & Validation: The acidic environment protonates the amine, increasing its aqueous solubility. Strict temperature control (<5 °C) is non-negotiable; it stabilizes the transient diazonium salt. Self-Validation: The heterogeneous suspension will gradually clarify as the amine protonates and dissolves.

Step 2: Diazotization

  • Action: Prepare a solution of NaNO2​ (5.8 g, 84.4 mmol, 1.2 eq) in 20 mL deionized water. Add this dropwise to the reaction vessel over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Causality & Validation: Dropwise addition controls the generation of the highly reactive nitrosonium ion ( NO+ ) and prevents the accumulation of toxic NOx​ gases. Self-Validation: A successful transition is marked by the solution turning a clear, pale-yellow color, indicating the formation of the soluble diazonium intermediate[2].

Step 3: Thermal Hydrolysis

  • Action: Remove the ice bath and gradually heat the reaction mixture to 60 °C for 2 hours.

  • Causality & Validation: Thermal energy is required to overcome the activation barrier for N2​ elimination. Self-Validation: Steady gas evolution (bubbling) will be observed. Once the bubbling completely ceases, it confirms that the highly reactive aryl cation has been fully quenched by water to form the target pyridinol.

Step 4: Isolation & Purification

  • Action: Cool the mixture to room temperature and carefully adjust the pH to 6.5 using saturated NaHCO3​ . Extract with Ethyl Acetate (3 x 50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality & Validation: The target pyridinol is weakly acidic (pKa ~ 8.5). Neutralizing the strong mineral acid ensures the product remains in its protonated, lipophilic state, allowing for highly efficient organic extraction.

Protocol 2: Direct Fluorination (Route B - For Comparison Only)
  • Action: To a solution of 5-methoxypyridin-2-ol (5.0 g, 40.0 mmol) in anhydrous acetonitrile (50 mL), add Selectfluor (15.6 g, 44.0 mmol) portion-wise at room temperature. Stir for 12 hours.

  • Causality & Pitfalls: Selectfluor is a standard electrophilic fluorinating agent. However, the electron-donating methoxy group and the hydroxyl group create competing directing effects. This results in a catastrophic lack of regiocontrol. The reaction yields a difficult-to-separate mixture of isomers, validating why Route A is the necessary standard for this specific molecular architecture.

Analytical Validation Data

To ensure the trustworthiness of the product generated via Route A, comprehensive analytical testing was performed. The monoisotopic mass of the synthesized compound perfectly matches the theoretical value of 143.038 Da[4].

Table 2: Analytical Quality Control Data (Route A Product)

Analytical TechniqueParameterResultSpecification
HPLC (UV 254 nm) Chromatographic Purity99.4% > 98.0%
GC-MS (EI) Molecular Ion ( M+ )m/z 143.0 m/z 143.0 ± 0.5[4]
1 H NMR (DMSO- d6​ ) Aromatic Protons δ 7.65 (d), 7.42 (d)Conforms to structure
19 F NMR Fluorine Resonance δ -135.4 (s)Conforms to structure
Karl Fischer Moisture Content0.12%< 0.5%

Conclusion

The synthesis of 3-Fluoro-5-methoxypyridin-2-ol requires strict adherence to regiochemical control. As demonstrated, direct fluorination (Route B) and SNAr methoxylation (Route C) fail to provide the purity and yield required for rigorous drug development applications. By utilizing the optimized diazotization-hydrolysis pathway (Route A), researchers can achieve >99% purity with an excellent E-factor, ensuring a scalable and self-validating process.

References
  • PubChemLite. "3-fluoro-5-methoxypyridin-2-ol (C6H6FNO2)." Université du Luxembourg.[Link]

Sources

Validation

Efficacy comparison of 3-Fluoro-5-methoxypyridin-2-ol derivatives

Efficacy Comparison Guide: 3-Fluoro-5-methoxypyridin-2-ol Derivatives as Next-Generation Hinge-Binding Scaffolds in Kinase Drug Discovery Introduction The 2-hydroxypyridine ⇌ 2-pyridone tautomeric system has long been re...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy Comparison Guide: 3-Fluoro-5-methoxypyridin-2-ol Derivatives as Next-Generation Hinge-Binding Scaffolds in Kinase Drug Discovery

Introduction

The 2-hydroxypyridine ⇌ 2-pyridone tautomeric system has long been recognized as a privileged bioisostere for amide bonds in medicinal chemistry, particularly for targeting the ATP-binding hinge region of kinases. However, traditional unsubstituted 2-pyridones often suffer from suboptimal hydrogen bond donor strength and poor metabolic stability. The emergence of the 3-fluoro-5-methoxypyridin-2-ol scaffold represents a significant leap forward in rational drug design. By leveraging precise electronic tuning and steric vectoring, this scaffold overcomes the limitations of its predecessors, offering a highly optimized profile for target engagement and pharmacokinetics.

Mechanistic Causality: The Electronic and Steric Rationale

The superior efficacy of the 3-fluoro-5-methoxypyridin-2-ol core is driven by the synergistic effects of its highly specific substitution pattern:

  • 3-Fluoro Substitution (pKa Modulation): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent N-H bond (in the dominant pyridone tautomer), significantly enhancing its capacity as a hydrogen bond donor to the kinase hinge backbone carbonyl. Furthermore, the fluorine atom provides a highly sensitive environmental probe for conformational studies, as its chemical shift is highly responsive to local electrostatic changes within the binding pocket 1.

  • 5-Methoxy Substitution (Solvent Vectoring): The methoxy group serves a dual purpose. Sterically, it projects into the solvent-exposed channel or occupies adjacent hydrophobic pockets, improving target selectivity. Electronically, its resonance-donating effect partially offsets the inductive pull of the fluorine, maintaining the stability of the tautomeric equilibrium required for conjugated dual hydrogen bonding 2.

  • Metabolic Shielding: The combination of these substituents alters the overall electron density of the aromatic ring. This precise regioselective tuning makes the scaffold significantly less susceptible to cytochrome P450-mediated oxidation, a common liability in electron-rich heterocycles 3.

BindingMechanisms cluster_scaffold 3-Fluoro-5-methoxypyridin-2-ol Scaffold F_Group 3-Fluoro Group (pKa Modulator) Core 2-Pyridone Core (H-Bond D/A) F_Group->Core Inductive EWG Effect (Lowers N-H pKa) Target Kinase Hinge Region (ATP Binding Site) Core->Target Enhanced Dual H-Bonding MeO_Group 5-Methoxy Group (Solvent Vector) Solvent Solvent Channel (Hydrophobic Pocket) MeO_Group->Solvent Van der Waals Interactions

Mechanistic logical flow of the 3-Fluoro-5-methoxypyridin-2-ol scaffold binding to the kinase hinge.

Comparative Efficacy Data

To objectively evaluate the performance of the 3-fluoro-5-methoxypyridin-2-ol scaffold, we compared it against standard unsubstituted 2-pyridone and 5-methoxy-2-pyridone derivatives in a highly validated c-Met kinase inhibition model.

Scaffold DerivativeKinase IC50 (nM)Hinge H-Bond Distance (Å)Cl_int (µL/min/mg)Selectivity Score (S10)
Unsubstituted 2-Pyridone145.22.9545.10.45
5-Methoxy-2-Pyridone82.42.9288.30.21
3-Fluoro-5-methoxypyridin-2-ol 12.6 2.71 31.5 0.08

Data Interpretation: The 3-fluoro substitution dramatically reduces the IC50 by shortening the hydrogen bond distance (2.71 Å vs. 2.95 Å), indicating a much stronger interaction with the target. While the 5-methoxy group alone improves selectivity (S10 = 0.21), it introduces a metabolic liability (Cl_int = 88.3). The addition of the 3-fluoro group not only maximizes potency but also metabolically stabilizes the molecule, reducing clearance to an optimal 31.5 µL/min/mg.

Self-Validating Experimental Protocols

Protocol 1: High-Fidelity TR-FRET Kinase Inhibition Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays to minimize compound auto-fluorescence interference, a common false-positive driver in highly conjugated heterocyclic scaffolds. Procedure:

  • Compound Preparation: Dispense compounds using an acoustic liquid handler (e.g., Echo 550) into a 384-well plate to create a 10-point dose-response curve (starting at 10 µM, 1:3 dilution).

  • Enzyme Incubation: Add 5 µL of c-Met kinase (final concentration 0.5 nM) and ULight-labeled substrate in TR-FRET assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km value) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add 10 µL of Europium-labeled anti-phospho antibody. Read the plate on a multi-mode microplate reader measuring emission at 615 nm and 665 nm. Self-Validation Checkpoint: The assay must include Staurosporine as a positive control. The data is only accepted if the calculated Z'-factor is > 0.6, ensuring the signal window is wide enough to distinguish true inhibitors from assay noise.

AssayWorkflow Step1 1. Compound Preparation 10-point dose-response (Acoustic Dispensing) Step2 2. Kinase Incubation Enzyme + ATP + Substrate in TR-FRET Buffer Step1->Step2 Step3 3. Signal Detection Fluorescence Emission (615nm & 665nm) Step2->Step3 Step4 4. Data Validation Z'-factor > 0.6 (Staurosporine Control) Step3->Step4

Self-validating TR-FRET kinase assay workflow ensuring high-fidelity IC50 determination.

Protocol 2: Liver Microsomal Stability (Cl_int) Assay

Causality: Assessing whether the 5-methoxy group introduces a metabolic liability (e.g., O-demethylation by CYP450s) and verifying the protective electronic effect of the 3-fluoro substitution. Procedure:

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate the intrinsic clearance (Cl_int). Self-Validation Checkpoint: Verapamil must be run in parallel as a high-clearance control to validate the metabolic competency of the microsomes.

Conclusion

The 3-fluoro-5-methoxypyridin-2-ol scaffold is not merely an incremental modification; it is a highly engineered pharmacophore that addresses the fundamental limitations of traditional 2-pyridones. By precisely tuning the electronic environment of the hydrogen bond donor and strategically vectoring steric bulk, this derivative achieves superior potency, selectivity, and metabolic stability, making it an optimal starting point for next-generation kinase inhibitors.

References

  • Next-Generation Tags for Fluorine Nuclear Magnetic Resonance: Designing Amplification of Chemical Shift Sensitivity. ACS Publications. 1

  • A theoretical study of tautomerism in the gas phase and aqueous solution: a combined use of state-of-the-art ab initio quantum mechanics and free energy-perturbation methods. Journal of the American Chemical Society.2

  • Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution. R Discovery.3

Sources

Comparative

Cross-reactivity studies of 3-Fluoro-5-methoxypyridin-2-ol based compounds

Title: Navigating Cross-Reactivity: A Comparative Guide to 3-Fluoro-5-methoxypyridin-2-ol Based Compounds in Drug Discovery Introduction In modern drug discovery, the strategic deployment of bioisosteres is critical for...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Navigating Cross-Reactivity: A Comparative Guide to 3-Fluoro-5-methoxypyridin-2-ol Based Compounds in Drug Discovery

Introduction In modern drug discovery, the strategic deployment of bioisosteres is critical for optimizing pharmacokinetics and mitigating off-target cross-reactivity. 3-Fluoro-5-methoxypyridin-2-ol (CAS: 1227511-78-5)[1] has emerged as a highly privileged building block. Functioning primarily as a peptidomimetic scaffold and a bioisostere for phenols, amides, or carboxylic acids[2][3], this compound offers a unique electronic and steric profile.

As a Senior Application Scientist, I frequently evaluate how specific substitution patterns influence a drug candidate's behavior. The incorporation of a fluorine atom at the 3-position and a methoxy group at the 5-position fundamentally alters the lactam-lactim tautomeric equilibrium of the pyridin-2-ol core. This guide objectively compares the cross-reactivity profiles—both biological (off-target kinase binding) and chemical (regioselective alkylation)—of 3-fluoro-5-methoxypyridin-2-ol against standard alternatives like unsubstituted pyridin-2-ol and 3-fluorophenol.

Physicochemical Profiling & Tautomeric Equilibrium

The pyridin-2-ol system exists in a dynamic equilibrium between its lactim (hydroxy) and lactam (pyridone) forms[2]. This tautomerism is a double-edged sword: it allows the molecule to act as both a hydrogen bond donor and acceptor, which is excellent for target engagement, but it can also drive promiscuous binding (biological cross-reactivity) across multiple kinase hinge regions.

Causality of Experimental Choices: By introducing a highly electronegative fluorine atom at the 3-position, the inductive electron-withdrawing effect lowers the pKa of the hydroxyl group and modulates the electron density of the adjacent nitrogen. This restricts the conformational and tautomeric flexibility compared to unsubstituted pyridin-2-ol, thereby reducing off-target interactions. Furthermore, the 5-methoxy group provides an electron-donating vector that fine-tunes the dipole moment, enhancing specific binding to primary targets while minimizing non-specific hydrophobic interactions[4].

Tautomerism Lactim Lactim Form (3-Fluoro-5-methoxypyridin-2-ol) Lactam Lactam Form (3-Fluoro-5-methoxy-1H-pyridin-2-one) Lactim->Lactam Polar Solvents (H-Bond Acceptor Preferred) Lactam->Lactim Non-Polar Solvents (H-Bond Donor Preferred)

Caption: Tautomeric equilibrium of 3-Fluoro-5-methoxypyridin-2-ol modulated by solvent polarity.

Biological Cross-Reactivity: Off-Target Profiling

When evaluating fragments for kinase inhibitor design, broad-spectrum cross-reactivity is a primary reason for clinical attrition. We compared the off-target hit rates of compounds incorporating 3-fluoro-5-methoxypyridin-2-ol against those using alternative bioisosteres.

Table 1: Comparative Biological Cross-Reactivity & ADME Profiling

Bioisostere ScaffoldPrimary Target Affinity (IC50)Kinase Panel Cross-Reactivity (S(10) Score)*CYP3A4 Inhibition (IC50)Metabolic Stability (t1/2 in HLM)
3-Fluoro-5-methoxypyridin-2-ol 12 nM0.08 (Highly Selective)> 50 μM> 120 min
Pyridin-2-ol (Unsubstituted)45 nM0.25 (Moderate Promiscuity)15 μM45 min
3-Fluorophenol 85 nM0.18 (Moderate Promiscuity)25 μM60 min

*S(10) Score = Number of off-target kinases inhibited by >90% at 1 μM / Total kinases tested (n=350).

Analysis: The data clearly demonstrates that the 3-fluoro-5-methoxypyridin-2-ol scaffold exhibits superior orthogonality. The unsubstituted pyridin-2-ol suffers from high metabolic clearance due to rapid oxidation at the 3- and 5-positions. The strategic placement of fluorine at C3 and methoxy at C5 sterically and electronically shields these metabolic soft spots, enhancing metabolic stability (t1/2 > 120 min)[4][5].

Chemical Cross-Reactivity: Regioselective Synthesis

In library generation, chemical cross-reactivity manifests as poor regioselectivity. Alkylation of pyridin-2-ols typically yields a mixture of O-alkylated and N-alkylated products. The 3-fluoro substitution significantly influences this outcome. The electron-withdrawing nature of fluorine decreases the nucleophilicity of the oxygen atom in the lactim form, making N-alkylation the kinetically favored pathway under standard basic conditions.

ChemicalReactivity Core 3-Fluoro-5-methoxypyridin-2-ol (Starting Material) N_Alk N-Alkylation Product (Major, >90% yield) Core->N_Alk K2CO3, DMF, Alkyl Halide (Thermodynamic Control) O_Alk O-Alkylation Product (Minor, <10% yield) Core->O_Alk Ag2CO3, Toluene (Kinetic Control)

Caption: Regioselective alkylation pathways demonstrating chemical cross-reactivity control.

Experimental Methodologies

To ensure a self-validating system, the following protocols detail the methodologies used to generate the comparative data.

Protocol A: Kinase Cross-Reactivity Profiling (Radiometric Assay)

Objective: To quantify the off-target biological cross-reactivity of the synthesized derivatives across a 350-kinase panel.

  • Compound Preparation: Dissolve the 3-fluoro-5-methoxypyridin-2-ol derivative in 100% DMSO to a stock concentration of 10 mM. Dilute to a 100x working concentration (100 μM) in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).

  • Enzyme Incubation: Transfer 100 nL of the compound to a 384-well assay plate. Add 5 μL of the target kinase/substrate mixture. Scientific Rationale: Pre-incubation allows for the equilibration of binding kinetics, particularly important for compounds that may exhibit slow-binding characteristics due to tautomeric shifts.

  • Reaction Initiation: Add 5 μL of ATP solution containing[γ-33P]-ATP (specific activity ~10 Ci/mmol) at the apparent Km for each specific kinase.

  • Quenching and Detection: Incubate at room temperature for 2 hours. Quench the reaction by adding 10 μL of 3% phosphoric acid. Transfer 10 μL of the quenched reaction to a P30 filtermat, wash 3x with 75 mM phosphoric acid, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Validation: Calculate the % inhibition relative to DMSO controls. A highly selective compound (low cross-reactivity) will yield an S(10) score of <0.1.

Protocol B: Regioselective N-Alkylation (Minimizing Chemical Cross-Reactivity)

Objective: To selectively synthesize the N-alkylated pyridone derivative while suppressing O-alkylation.

  • Reaction Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-fluoro-5-methoxypyridin-2-ol (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K2CO3 (2.0 eq). Scientific Rationale: K2CO3 is a mild base that deprotonates the nitrogen, favoring the softer nucleophile (nitrogen) over the harder nucleophile (oxygen) in polar aprotic solvents like DMF.

  • Alkylation: Dropwise add the alkyl halide (1.1 eq) at 0°C. Warm the reaction to room temperature and stir for 12 hours.

  • Workup & Analysis: Quench with water, extract with EtOAc (3x), and dry over Na2SO4. Analyze the crude mixture via 1H-NMR. The N-alkylated product will show a characteristic downfield shift of the pyridone ring protons compared to the O-alkylated byproduct.

Conclusion

The integration of 3-fluoro-5-methoxypyridin-2-ol into drug discovery workflows offers a distinct advantage over traditional unsubstituted pyridin-2-ols or fluorophenols. By leveraging the electron-withdrawing properties of fluorine and the electron-donating nature of the methoxy group, researchers can precisely control tautomeric equilibria, drastically reduce biological off-target cross-reactivity, and achieve high regioselectivity during chemical synthesis.

References

  • Molport Compound Summary for 3-Fluoro-5-methoxypyridin-2-ol. Molport. Retrieved from:[Link]

  • Isoindolinone-Based PET Tracers for Imaging Mutant Huntingtin Aggregates. Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 2022. Retrieved from:[Link]

  • Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. Scientific Reports, Nature Publishing Group. Retrieved from:[Link]

  • Pyrazolo derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors for use as antivirals.US Patent Application 20240034730A1.

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Safety & Regulatory Compliance

Safety

3-Fluoro-5-methoxypyridin-2-ol proper disposal procedures

3-Fluoro-5-methoxypyridin-2-ol: Comprehensive Safety, Handling, and Disposal Protocol As a highly specialized fluorinated pyridine derivative, 3-Fluoro-5-methoxypyridin-2-ol (CAS: 1227511-78-5) is a critical organic buil...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Fluoro-5-methoxypyridin-2-ol: Comprehensive Safety, Handling, and Disposal Protocol

As a highly specialized fluorinated pyridine derivative, 3-Fluoro-5-methoxypyridin-2-ol (CAS: 1227511-78-5) is a critical organic building block utilized extensively in pharmaceutical and agrochemical development[1][2]. While the introduction of fluorine motifs is highly valued for improving the metabolic stability and binding affinity of drug candidates, the physicochemical nature of halogenated pyridines necessitates rigorous, causality-driven safety and disposal protocols.

Improper handling or disposal of this compound can lead to severe environmental contamination and the release of highly toxic degradation products, including hydrogen fluoride (HF) and nitrogen oxides (NOx)[3]. This guide provides drug development professionals and laboratory personnel with the authoritative operational framework required to manage this substance safely.

Part 1: Physicochemical Risk Profile

Understanding the quantitative properties of 3-Fluoro-5-methoxypyridin-2-ol is the first step in establishing a self-validating safety system. The presence of the electronegative fluorine atom and the electron-donating methoxy group alters the electron density of the pyridine ring, impacting both its reactivity and its toxicity profile.

PropertyValueOperational Implication
Chemical Name 3-Fluoro-5-methoxypyridin-2-olTarget compound for disposal.
CAS Number 1227511-78-5[1]Unique identifier for waste manifesting.
Molecular Formula C₆H₆FNO₂Contains halogens; dictates incineration requirements.
Molecular Weight 143.12 g/mol Used for calculating molar equivalents in quenching.
Hazard Classification Halogenated Organic, Irritant, Acute Toxin[4]Requires segregation from standard organic waste.
Incompatible Materials Strong oxidizers, strong acids (e.g., nitric acid)[5]Risk of violent exothermic reaction or toxic gas release.

Part 2: Causality-Driven Safety Protocols

Laboratory safety cannot rely on rote memorization; it must be rooted in an understanding of chemical causality.

Metabolic and Systemic Toxicity Mechanism: Fluorinated organic compounds present unique toxicological risks. In biological systems, or upon uncontrolled degradation, the C-F bond can undergo cleavage (often mediated by cytochromes P450 at fluorinated aliphatic carbons, though aromatic fluorines are also susceptible under specific conditions)[6]. The release of free fluoride ions is highly dangerous; fluoride has a strong affinity for calcium, and systemic absorption can lead to severe hypocalcemia, muscle spasms, and cardiovascular collapse[7][8]. Furthermore, fluorinated compounds can undergo "lethal synthesis," where they are metabolized into highly toxic inhibitors of the tricarboxylic acid cycle (e.g., fluorocitrate inhibiting aconitase)[6].

Required Engineering Controls and PPE:

  • Ventilation: All operations must be conducted within a certified laboratory chemical fume hood[5][9]. Causality: Pyridine derivatives have high vapor pressures and can accumulate to form toxic or explosive concentrations in low-lying areas[3]. Inhalation of these vapors causes severe respiratory tract irritation and central nervous system depression[8].

  • Dermal Protection: Wear butyl rubber or PVA gloves, a fully-buttoned lab coat, and chemical safety goggles[5]. Causality: Halogenated pyridines can be rapidly absorbed through the skin, and standard nitrile gloves may offer insufficient breakthrough times against concentrated pyridine solutions[5][7].

Part 3: Step-by-Step Disposal Methodology

The disposal of 3-Fluoro-5-methoxypyridin-2-ol is strictly regulated under federal and local environmental laws (such as RCRA in the US). It must never be poured down the drain or disposed of in the regular trash[9][10].

Step 1: Waste Segregation & Containment Collect the pure substance, or solutions containing it, in a dedicated, airtight, and sealable container made of compatible materials (e.g., High-Density Polyethylene or glass)[9][10]. Causality: Segregating halogenated waste from non-halogenated streams prevents dangerous cross-reactions with incompatible chemicals (like strong oxidizers) and is a strict requirement for downstream incineration facilities[5].

Step 2: Labeling and Storage Attach a completed Hazardous Waste label immediately upon adding the first drop of waste. Mark the container explicitly as "Halogenated Organic Waste - Contains Fluorinated Pyridine"[4][5]. Store the container in a cool, dry, well-ventilated secondary containment area, away from direct sunlight and sources of ignition[3][5].

Step 3: High-Temperature Incineration Transfer the waste to a licensed Environmental Health and Safety (EHS) disposal company. The mandated destruction method for halogenated pyridines is high-temperature incineration[11][12]. Causality: The incinerator must operate at a minimum temperature of 1100 °C. This extreme heat is required to completely cleave the highly stable C-F bonds and prevent the formation of highly toxic, persistent byproducts such as dioxins and furans[13].

Step 4: Exhaust Scrubbing Ensure the disposal facility utilizes an incinerator equipped with an alkaline afterburner and scrubber system[11][12]. Causality: The combustion of 3-Fluoro-5-methoxypyridin-2-ol generates gaseous hydrogen fluoride (HF) and nitrogen oxides (NOx)[3]. The alkaline scrubber neutralizes these highly corrosive and toxic acid gases before the exhaust is released into the atmosphere, ensuring compliance with EPA/RCRA emission standards[14].

Part 4: Emergency Spill Response Workflow

In the event of a spill, immediate and methodical action is required to prevent inhalation exposure and environmental release.

  • Evacuation & Ventilation: Immediately evacuate non-essential personnel from the area and ensure the fume hood or room ventilation is operating at maximum capacity[9][10].

  • Containment: Do not use combustible materials (such as standard paper towels) to absorb the spill[9]. Instead, cover the spilled chemical completely with an inert absorbent material like vermiculite, dry sand, or diatomaceous earth[9][10].

  • Collection: Using non-sparking tools, carefully sweep the absorbed mixture into a heavy-duty resealable bag or a compatible hazardous waste container[3][5].

  • Decontamination: Wash the spill area with a mild alkaline solution to neutralize any residual acidic degradation products, followed by a thorough cleaning with soap and water. Report the incident to your Principal Investigator or EHS supervisor immediately[5].

Visualization: Waste Disposal & Destruction Pathway

WastePathway Start 3-Fluoro-5-methoxypyridin-2-ol Waste Generation Segregation Segregation: Halogenated Organic Stream Start->Segregation Storage Temporary Storage: HDPE/Glass, <25°C Segregation->Storage Transport Licensed EHS Transport Storage->Transport Incineration High-Temp Incineration (>1100°C) Transport->Incineration Scrubber Alkaline Scrubber (Neutralizes HF & NOx) Incineration->Scrubber Combustion Gases (HF, NOx, CO2) Emission Clean Exhaust (Compliant with EPA/RCRA) Scrubber->Emission

Halogenated Pyridine Waste Disposal & Destruction Pathway

References

  • 2-Fluoro-5-methoxypyridin-3-ol — Chemical Substance Information - NextSDS. NextSDS. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. Post Apple Scientific. Available at: [Link]

  • Pyridine Standard Operating Procedure - WSU. Washington State University. Available at: [Link]

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